RGX-104
Description
ABEQUOLIXRON is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
Structure
3D Structure
Propriétés
IUPAC Name |
2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJZDYOBXVOTSA-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610318-54-2 | |
| Record name | SB 742881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abequolixron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ABEQUOLIXRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
RGX-104: A Technical Deep Dive into its Mechanism of Action in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGX-104 (Abequolixron) is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR) that has demonstrated promising anti-tumor activity in preclinical and clinical settings. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its role in modulating the tumor microenvironment and stimulating an anti-cancer immune response. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel immunotherapeutic agent.
Core Mechanism of Action: The LXR/ApoE Pathway
This compound exerts its therapeutic effects by activating the Liver X Receptor (LXR), a nuclear hormone receptor that plays a critical role in cholesterol metabolism and inflammation.[1][2][3] LXR activation by this compound leads to the transcriptional upregulation of its target gene, Apolipoprotein E (ApoE).[1][4][5] ApoE, a secreted protein, is the central mediator of this compound's anti-tumor effects.[4][6] The primary mechanism involves the remodeling of the tumor microenvironment by targeting and depleting immunosuppressive myeloid-derived suppressor cells (MDSCs).[1][6][7]
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to anti-tumor immunity.
Key Immunomodulatory Effects
The activation of the LXR/ApoE axis by this compound results in a cascade of immunological events that shift the tumor microenvironment from an immunosuppressive to an immunostimulatory state.
Depletion of Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells that accumulate in tumors and suppress T-cell function, thereby promoting tumor immune evasion.[8] this compound-induced ApoE binds to the LRP8 receptor on the surface of MDSCs, triggering apoptosis and leading to a significant reduction in both granulocytic and monocytic MDSC populations within the tumor microenvironment and peripheral circulation.[6][7]
Activation of Dendritic Cells (DCs) and T-Cells
By depleting the immunosuppressive MDSC population, this compound indirectly promotes the activation of dendritic cells (DCs) and cytotoxic T-lymphocytes (CTLs).[1][9] Clinical data has shown that this compound treatment leads to DC stimulation and a significant increase in activated PD-1+CD8+ T-cells.[9][10] This T-cell activation is a critical step in mounting an effective anti-tumor immune response.
Inhibition of Tumor Angiogenesis
Beyond its immunomodulatory roles, the LXR-ApoE pathway activated by this compound also has anti-angiogenic properties, inhibiting the recruitment of endothelial cells and the formation of new blood vessels that tumors need to grow.[10][11]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies evaluating the efficacy and pharmacodynamics of this compound.
Table 1: Preclinical Efficacy of this compound Monotherapy
| Tumor Model | Treatment | Outcome | Reference |
| B16F10 Melanoma | This compound (100 mg/kg in chow) | Significant tumor growth suppression | [4] |
| Lewis Lung Carcinoma | This compound (100 mg/kg in chow) | Significant tumor growth suppression | [4] |
| MC38 Colon Cancer | This compound | More effective in immunocompetent mice than immunodeficient mice | [6] |
Table 2: Clinical Pharmacodynamics of this compound (Phase 1a/b Study - NCT02922764)
| Parameter | Dose Range | Result | Reference |
| ApoE Induction | 120 mg QD to 200 mg BID | Dose-dependent increase in ApoE expression | [10] |
| MDSC Depletion | 120 mg QD to 200 mg BID | Up to 95% depletion of granulocytic MDSCs (median 78% decrease) | [10] |
| T-Cell Activation | 120 mg QD to 200 mg BID | Significant increase in activated PD-1+GITR+ CD8+ T-cells | [5] |
Table 3: Clinical Activity of this compound in Combination Therapy (Phase 1b/2 Study - NCT02922764)
| Combination | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| This compound + Docetaxel | Refractory Solid Tumors | 22% (all evaluable patients) | 56% (all evaluable patients) | [11] |
| This compound + Docetaxel | Refractory Solid Tumors (Cohorts 2 & 3) | 33% | 67% | [11] |
| This compound + Docetaxel | Advanced/Metastatic Nonsquamous NSCLC (evaluable population) | 53% | - | [12] |
| This compound + Docetaxel | Advanced/Metastatic Nonsquamous NSCLC (ITT population) | 38% | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Vivo Murine Tumor Models
Objective: To assess the anti-tumor efficacy of this compound in immunocompetent mice.
-
Cell Lines: Syngeneic tumor cell lines such as B16F10 melanoma, Lewis Lung Carcinoma (LLC), or CT26 colon carcinoma are commonly used.
-
Animal Models: C57BL/6 or BALB/c mice are typically used, depending on the origin of the tumor cell line.
-
Tumor Implantation: A specific number of tumor cells (e.g., 1 x 10^6 cells) are injected subcutaneously into the flank of the mice.
-
Treatment Administration: Once tumors are palpable (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally, either via medicated chow (e.g., 100 mg/kg) or by oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and calculated using the formula: (length x width²)/2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period. Tumors and spleens may be harvested for further analysis (e.g., flow cytometry).
Caption: Workflow for in vivo murine tumor model experiments.
Flow Cytometry for Immune Cell Profiling
Objective: To quantify and characterize immune cell populations in peripheral blood or tumor tissue.
-
Sample Preparation:
-
Peripheral Blood: Whole blood is collected in EDTA tubes. Red blood cells are lysed using a lysis buffer.
-
Tumor Tissue: Tumors are mechanically and enzymatically dissociated to create a single-cell suspension.
-
-
Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against cell surface markers. A typical panel for MDSC and T-cell analysis might include:
-
MDSCs: CD45, CD11b, Gr-1 (for mice); CD33, CD15, CD14, HLA-DR, Lin (for humans).
-
T-Cells: CD3, CD4, CD8, PD-1, GITR.
-
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: Gating strategies are applied to identify and quantify specific cell populations. For example, granulocytic MDSCs in human peripheral blood are often identified as CD33+CD15+HLA-DR-/low.
Caption: General workflow for flow cytometry analysis.
Conclusion
This compound represents a novel approach to cancer immunotherapy by targeting the LXR/ApoE pathway to remodel the tumor microenvironment. Its ability to selectively deplete immunosuppressive MDSCs and subsequently activate an anti-tumor T-cell response provides a strong rationale for its continued development as a monotherapy and in combination with other anti-cancer agents, including checkpoint inhibitors and chemotherapy. The data summarized in this guide underscore the potential of this compound to address a significant unmet need in oncology.
References
- 1. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 2. researchgate.net [researchgate.net]
- 3. adgyllifesciences.com [adgyllifesciences.com]
- 4. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspirna.com [inspirna.com]
- 6. stopcancernyc.org [stopcancernyc.org]
- 7. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]
- 8. criver.com [criver.com]
- 9. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. A Study of this compound in Patients With Advanced Lung & Endometrial Cancer [clin.larvol.com]
- 12. onclive.com [onclive.com]
RGX-104: A Technical Guide to a First-in-Class LXR Agonist for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGX-104 (Abequolixron) is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR).[1][2] It represents a novel immunotherapeutic approach that targets the LXR/Apolipoprotein E (ApoE) pathway to modulate the innate immune system and overcome tumor-induced immune suppression.[2][3] By activating LXR, this compound upregulates the expression of ApoE, leading to the depletion of myeloid-derived suppressor cells (MDSCs) and the stimulation of dendritic cells (DCs).[1][3] This dual action on the innate immune system subsequently activates cytotoxic T lymphocytes (CTLs), fostering a robust anti-tumor immune response.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Introduction: The Liver X Receptor in Oncology
The Liver X Receptors (LXRs), LXRα and LXRβ, are nuclear receptors that traditionally have been recognized as key regulators of cholesterol and lipid metabolism.[5][6] Endogenous ligands for LXRs include oxysterols, which are oxidized derivatives of cholesterol.[5][6] Upon activation, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[6]
Recent research has unveiled a critical role for the LXR signaling pathway in the tumor microenvironment.[7] Tumors can suppress the immune system to facilitate their growth and metastasis, in part by silencing the expression of Apolipoprotein E (ApoE).[4][7] This silencing is associated with an accumulation of immunosuppressive myeloid-derived suppressor cells (MDSCs).[7] this compound is a potent LXR agonist designed to reverse this immunosuppression by activating the LXR/ApoE pathway.[2]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through a novel immunomodulatory mechanism centered on the activation of the LXR/ApoE pathway.
LXR Agonism and ApoE Upregulation
As an LXR agonist, this compound binds to and activates LXRs, leading to the transcriptional upregulation of the APOE gene.[1][2] This has been demonstrated in both preclinical models and in clinical trials where this compound treatment resulted in a dose-dependent increase in ApoE mRNA expression in peripheral blood cells.[1][8]
Modulation of the Innate Immune System
The therapeutic efficacy of this compound stems from the downstream effects of ApoE upregulation on the innate immune system:[1]
-
Depletion of Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and are associated with poor prognosis and resistance to immunotherapy.[1][9] ApoE has been shown to induce the apoptosis of MDSCs, and this compound treatment leads to a significant reduction in both granulocytic and monocytic MDSCs in the tumor microenvironment and peripheral circulation.[1][5][8][10]
-
Stimulation of Dendritic Cells (DCs): Dendritic cells are potent antigen-presenting cells crucial for initiating T-cell responses. This compound has been shown to stimulate DCs, as evidenced by the upregulation of co-stimulatory molecules like PD-L1.[1]
Activation of Adaptive Immunity
The modulation of the innate immune system by this compound creates a more favorable environment for an adaptive anti-tumor immune response. The depletion of MDSCs removes a key immunosuppressive population, while the activation of DCs enhances antigen presentation to T-cells. This leads to the activation of cytotoxic T lymphocytes (CTLs), which are responsible for killing tumor cells.[1][5]
Preclinical and Clinical Data
This compound has demonstrated anti-tumor activity in both preclinical models and clinical trials.
Preclinical Studies
In preclinical studies using syngeneic and xenograft tumor models, this compound monotherapy has shown significant anti-tumor activity in various cancer types, including melanoma, lung cancer, and ovarian cancer.[10] The anti-tumor effect is linked to the upregulation of ApoE expression.[10] Furthermore, this compound has demonstrated synergistic anti-tumor activity when combined with checkpoint inhibitors in models resistant to anti-PD-1 therapy.[8]
Clinical Trials
A Phase 1/2b clinical trial (NCT02922764) has evaluated this compound as a single agent and in combination with other anti-cancer therapies in patients with advanced solid malignancies.[5][11][12][13]
Pharmacokinetics and Pharmacodynamics:
Oral administration of this compound demonstrated a half-life of approximately 6-8 hours.[1] A dose-dependent increase in systemic exposure was observed.[2][6] Robust target engagement was confirmed by a dose-dependent induction of ApoE gene expression in whole blood leukocytes.[1][6] Pharmacodynamic effects, including MDSC depletion and DC stimulation, were typically observed within 1-2 weeks of treatment initiation.[1][2]
Safety and Efficacy:
This compound has been generally well-tolerated.[1] On-target adverse events included reversible hyperlipidemia and neutropenia.[1][10]
Clinical activity has been observed with this compound both as a monotherapy and in combination.[1][4] In combination with docetaxel (B913) for non-small cell lung cancer (NSCLC), promising efficacy signals were observed.[13]
Table 1: Summary of Pharmacodynamic Effects of this compound in Phase 1 Trial
| Biomarker | Effect | Magnitude of Change | Onset of Effect |
| ApoE Gene Expression | Upregulation | Dose-dependent increase | - |
| Granulocytic MDSCs | Depletion | Median 78% decrease[1] | 1-2 weeks[2] |
| Dendritic Cells (DCs) | Stimulation | Median 34% increase in PD-L1 expression[1] | ~2 weeks[1] |
| Cytotoxic T Lymphocytes | Activation | Median 257% increase in PD-1+GITR+ CD8+ T-cells[1] | 2-4 weeks[14] |
Table 2: Efficacy of this compound (Abequolixron) in Combination with Docetaxel in Advanced/Metastatic NSCLC (SITC 2024) [13]
| Efficacy Endpoint | Evaluable Population (n=15) | Intention-to-Treat Population (n=21) |
| Overall Response Rate (ORR) | 53% | 38% |
| Median Duration of Response (DOR) | 5.8 months | 5.8 months |
| Median Progression-Free Survival (PFS) | - | 3.3 months |
Experimental Protocols
Analysis of MDSC and DC Populations by Flow Cytometry
This protocol provides a general framework for the immunophenotyping of MDSCs and DCs from human whole blood.
Materials:
-
Human whole blood collected in EDTA tubes
-
Red Blood Cell Lysis Buffer
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS)
-
Fc Receptor Blocking Reagent
-
Fluorochrome-conjugated antibodies against:
-
CD45, CD33, CD11b, CD15, HLA-DR, CD14 (for MDSCs)
-
Lineage markers (CD3, CD19, CD20, CD56), HLA-DR, CD11c, PD-L1 (for DCs)
-
-
Flow cytometer
Procedure:
-
Collect 100 µL of whole blood.
-
Add Fc receptor blocking reagent and incubate.
-
Add the antibody cocktail for either MDSC or DC analysis and incubate in the dark.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and centrifuge.
-
Resuspend the cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate gating strategies. Granulocytic MDSCs are typically identified as CD45+CD33+CD11b+CD15+HLA-DR-/low, while monocytic MDSCs are CD14+ instead of CD15+. Dendritic cells are identified as Lineage-HLA-DR+.
ApoE Gene Expression Analysis by RT-qPCR
This protocol outlines the general steps for quantifying ApoE mRNA levels from whole blood.
Materials:
-
Whole blood collected in PAXgene Blood RNA tubes
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for APOE and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from whole blood samples according to the RNA extraction kit manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Set up the qPCR reaction with the qPCR master mix, primers for APOE and the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of APOE normalized to the housekeeping gene.
Conclusion
This compound is a promising, first-in-class LXR agonist that has demonstrated the ability to modulate the innate immune system to create a pro-inflammatory tumor microenvironment. By activating the LXR/ApoE pathway, this compound depletes immunosuppressive MDSCs and activates DCs, leading to enhanced T-cell-mediated anti-tumor immunity. The clinical data generated to date support its continued development as both a monotherapy and in combination with other cancer therapies. The detailed understanding of its mechanism of action and the availability of robust pharmacodynamic biomarkers provide a strong foundation for its further investigation in a variety of solid tumors.
References
- 1. inspirna.com [inspirna.com]
- 2. inspirna.com [inspirna.com]
- 3. inspirna.com [inspirna.com]
- 4. inspirna.com [inspirna.com]
- 5. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.library.albany.edu [search.library.albany.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Myeloid apolipoprotein E controls dendritic cell antigen presentation and T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Phase 1 Study of this compound a Small Molecule LXR Agonist as a Single Agent and as Combination Therapy in Patients with Advanced Solid Malignancies and Lymphoma with an Expansion in Select Malignancies | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 13. onclive.com [onclive.com]
- 14. researchgate.net [researchgate.net]
The LXR/ApoE Pathway: A Double-Edged Sword in Tumor Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Liver X Receptor (LXR)/Apolipoprotein E (ApoE) pathway, a critical regulator of cholesterol homeostasis and inflammation, has emerged as a significant modulator of cancer biology. LXRs, as ligand-activated nuclear receptors, control a transcriptional network that influences tumor cell proliferation, survival, and the intricate dynamics of the tumor microenvironment. A key target of LXR is ApoE, a secreted lipoprotein whose role in cancer is proving to be remarkably context-dependent, acting as both a tumor suppressor and a promoter of malignancy. This technical guide provides a comprehensive overview of the LXR/ApoE signaling axis in tumor suppression, presenting quantitative data on the efficacy of LXR agonists, detailed protocols for key experimental methodologies, and visual representations of the core signaling and experimental workflows.
The Liver X Receptor (LXR) Signaling Pathway
Liver X Receptors, with two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), are members of the nuclear receptor superfamily. LXRα is predominantly expressed in metabolic tissues like the liver, adipose tissue, and macrophages, while LXRβ is ubiquitously expressed. These receptors are activated by endogenous oxysterols, which are hydroxylated forms of cholesterol, and various synthetic agonists.
Upon ligand binding, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. The activation of LXR has been shown to have anti-proliferative effects in a variety of cancers, including those of the prostate, breast, colon, and skin, by inducing cell cycle arrest and apoptosis.[1][2]
Key LXR target genes implicated in its anti-cancer effects include:
-
Apolipoprotein E (ApoE): A secreted lipoprotein with a complex role in the tumor microenvironment.
-
ATP-binding cassette (ABC) transporters (ABCA1 and ABCG1): These transporters are crucial for cholesterol efflux from cells. By reducing intracellular cholesterol, LXR activation can disrupt the integrity of lipid rafts, which are critical for the signaling of pro-survival pathways like AKT.[3]
-
Inducible Degrader of the Low-Density Lipoprotein Receptor (IDOL): This E3 ubiquitin ligase targets the LDL receptor for degradation, thereby reducing cholesterol uptake.
The anti-proliferative effects of LXR activation are also mediated by the regulation of cell cycle proteins. For instance, LXR agonists have been shown to upregulate the cyclin-dependent kinase inhibitors p21 and p27 while downregulating S-phase Kinase-associated protein 2 (SKP2), a protein that promotes the degradation of p27.[1] In some cancer cells, LXR activation triggers apoptosis through the caspase pathway.[4]
Figure 1: LXR Signaling Pathway Activation.
The Dichotomous Role of ApoE in the Tumor Microenvironment
ApoE, a 299-amino acid glycoprotein, is a central player in the LXR-mediated anti-tumor response. However, its function is not straightforward and appears to be highly dependent on the cancer type and the specific cellular interactions within the tumor microenvironment.
ApoE as a Tumor Suppressor: Immune Modulation
A significant body of evidence points to a tumor-suppressive role for ApoE, primarily through its modulation of the innate immune system. In many tumors, the expression of ApoE is silenced as the cancer progresses, which is associated with a more aggressive phenotype and poorer clinical outcomes.[5]
Therapeutic activation of LXR can restore ApoE expression. Secreted ApoE then interacts with the Low-Density Lipoprotein Receptor-related Protein 8 (LRP8), which is expressed on the surface of myeloid-derived suppressor cells (MDSCs).[5][6] MDSCs are a heterogeneous population of immature myeloid cells that potently suppress the anti-tumor activity of T cells. The binding of ApoE to LRP8 on MDSCs induces their apoptosis, thereby reducing their abundance in the tumor microenvironment.[7] This depletion of MDSCs relieves the immunosuppression and leads to the activation of cytotoxic T lymphocytes (CTLs), which can then effectively target and kill tumor cells.[7][8]
ApoE as a Tumor Promoter: Direct Effects on Cancer Cells
In contrast to its immune-modulating suppressive role, other studies have implicated ApoE in promoting tumor progression. In certain cancers, such as colorectal and pancreatic cancer, tumor-derived ApoE has been shown to enhance cell migration and invasion.[9][10] This pro-tumorigenic effect is often mediated through the interaction of ApoE with another receptor, the Low-Density Lipoprotein Receptor-related Protein 1 (LRP1), on cancer cells.[9][11] The binding of ApoE to LRP1 can activate downstream signaling pathways, such as the MAPK/ERK pathway, which are known to promote cell proliferation and survival.[12]
This dual functionality underscores the complexity of the LXR/ApoE axis and highlights the need for a deeper understanding of the tissue- and context-specific factors that dictate the ultimate outcome of ApoE signaling in cancer.
Figure 2: The Dual Role of Secreted ApoE.
Quantitative Data on LXR Agonist Efficacy
The therapeutic potential of targeting the LXR/ApoE pathway is supported by a growing body of quantitative preclinical and clinical data.
Table 1: In Vitro Efficacy of LXR Agonists in Cancer Cell Lines
| LXR Agonist | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Citation(s) |
| T0901317 | CaOV3 | Ovarian | ~20 (at 72h) | [13] |
| T0901317 | HT-29 (CD133+ CSCs) | Colon | ~5 (at 48h) | [14] |
| T0901317 | A549 | Lung | >10 (low cytotoxicity) | [15] |
| GW3965 | U87/EGFRvIII | Glioblastoma | ~5 (induces cell death) | [1] |
| GW3965 | Hep3B | Hepatocellular Carcinoma | >5 (low cytotoxicity alone) | |
| GW3965 | Huh7 | Hepatocellular Carcinoma | >5 (low cytotoxicity alone) |
Table 2: In Vivo Anti-Tumor Efficacy of LXR Agonists
| LXR Agonist | Tumor Model | Dosage | Administration | Tumor Growth Inhibition | Citation(s) |
| GW3965 | U87/EGFRvIII Xenograft | 40 mg/kg/day | Oral Gavage | 59% | [1] |
| T0901317 | SGC Gastric Cancer Xenograft | Every 3 days | Intraperitoneal | Significant reduction in tumor weight and volume | |
| GW3965 | MIA PaCa-2 Xenograft | Not specified | Not specified | Significant reduction in tumor size and weight | |
| GW3965 | BXPC3 Xenograft | Not specified | Not specified | Significant reduction in tumor size and weight |
Table 3: Effects of LXR Agonist RGX-104 on the Immune Microenvironment (Clinical Trial Data)
| Parameter | Effect | Patient Population | Citation(s) |
| Myeloid-Derived Suppressor Cells (MDSCs) | Median 78% decrease | Refractory solid tumors | [8] |
| Myeloid-Derived Suppressor Cells (MDSCs) | >50% sustained depletion | Refractory solid tumors (in combination with docetaxel) | [3] |
| Dendritic Cells (DCs) | Median 34% increase in PD-L1 | Refractory solid tumors | [8] |
| Cytotoxic T Lymphocytes (CTLs) | Median 257% increase in PD-1+GITR+ CD8+ T-cells | Refractory solid tumors | [8] |
| Cytotoxic T Lymphocytes (CTLs) | Up to 5-fold increase in total CD8 T-cells | Refractory solid tumors (in combination with docetaxel) | [3] |
Detailed Experimental Protocols
Investigating the LXR/ApoE pathway requires a combination of molecular, cellular, and in vivo techniques. Below are detailed methodologies for key experiments.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for LXR
This protocol is for identifying the genome-wide binding sites of LXR.
-
Cell Cross-linking:
-
Culture cells to ~90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
-
Nuclear Isolation and Chromatin Shearing:
-
Lyse cells in a buffer containing a non-ionic detergent (e.g., NP-40) to release nuclei.
-
Isolate nuclei by centrifugation.
-
Resuspend nuclei in a shearing buffer (e.g., RIPA buffer) and sonicate to shear chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for LXRα or LXRβ.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Library Preparation:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Prepare a sequencing library from the purified ChIP DNA according to the manufacturer's protocol for your sequencing platform.
-
Luciferase Reporter Assay for LXR Transcriptional Activity
This assay quantifies the ability of LXR to activate transcription from a specific promoter.
-
Plasmid Construction:
-
Clone a promoter region containing one or more LXREs upstream of a firefly luciferase reporter gene in an expression vector.
-
-
Cell Transfection:
-
Co-transfect the reporter plasmid into a suitable cell line along with a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of an LXR agonist or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activity sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold activation relative to the vehicle-treated control.
-
In Vivo Tumor Xenograft Model
This model is used to assess the anti-tumor efficacy of LXR agonists in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^5 cells) into the flank of immunodeficient mice (e.g., SCID/Beige mice).[1]
-
-
Tumor Growth and Treatment Initiation:
-
Allow tumors to grow to a palpable size (e.g., 80 mm³).[1]
-
Randomize mice into treatment and control groups.
-
-
LXR Agonist Formulation and Administration:
-
Prepare the LXR agonist (e.g., GW3965) in a suitable vehicle (e.g., a solution of 0.5% hydroxypropyl methylcellulose (B11928114) and 0.1% Tween 80 in water).
-
Administer the drug to the treatment group daily via oral gavage at a predetermined dose (e.g., 40 mg/kg).[1] Administer the vehicle to the control group.
-
-
Monitoring Tumor Growth:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (length x width²) / 2.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and molecular studies (e.g., immunoblotting for LXR target genes).
-
Flow Cytometry for MDSC Analysis
This protocol is for the identification and quantification of MDSCs in the tumor microenvironment.
-
Tumor Dissociation:
-
Excise the tumor and mince it into small pieces.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove debris.
-
-
Red Blood Cell Lysis:
-
If necessary, lyse red blood cells using a lysis buffer.
-
-
Antibody Staining:
-
Incubate the single-cell suspension with an Fc block to prevent non-specific antibody binding.
-
Stain the cells with a panel of fluorescently conjugated antibodies. A typical panel for murine MDSCs includes antibodies against CD45, CD11b, and Gr-1 (Ly6G/Ly6C).
-
Include viability dye to exclude dead cells from the analysis.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on live, single, CD45+ hematopoietic cells.
-
Within the CD45+ population, identify MDSCs as CD11b+Gr-1+ cells. This population can be further subdivided into granulocytic (Ly6G+) and monocytic (Ly6C+) subsets.
-
Figure 3: Experimental Workflow for LXR/ApoE Pathway Investigation.
Conclusion and Future Directions
The LXR/ApoE pathway represents a promising, albeit complex, target for cancer therapy. The ability of LXR agonists to inhibit tumor growth directly and to remodel the tumor microenvironment by depleting immunosuppressive MDSCs provides a strong rationale for their clinical development. However, the dual role of ApoE in both promoting and suppressing tumorigenesis necessitates a deeper understanding of the contextual factors that govern its function. Furthermore, the clinical utility of first-generation LXR agonists has been hampered by side effects such as hepatic steatosis and hypertriglyceridemia.
Future research should focus on:
-
Developing tissue-selective LXR modulators that can deliver anti-tumor effects without systemic metabolic liabilities.
-
Elucidating the precise molecular mechanisms that determine whether ApoE acts as a tumor suppressor or promoter in different cancer types.
-
Investigating the combination of LXR agonists with other immunotherapies , such as checkpoint inhibitors, to synergistically enhance anti-tumor immunity.[7]
By addressing these challenges, the therapeutic potential of modulating the LXR/ApoE pathway can be fully realized, offering new hope for patients with a wide range of malignancies.
References
- 1. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles | Springer Nature Experiments [experiments.springernature.com]
- 2. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo ChIP-Seq of Nuclear Receptors: A Rough Guide to Transform Frozen Tissues into High-Confidence Genome-Wide Binding Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Apolipoproteins in the Commonest Cancers: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reporter Gene Assays to Measure FOXO-Specific Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. Jun-APOE-LRP1 axis promotes tumor metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
- 13. Liver X Receptor Agonists for the Treatment of Coronary Heart Disease and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
RGX-104's effect on myeloid-derived suppressor cells (MDSCs)
An In-depth Technical Guide to the Effect of RGX-104 on Myeloid-Derived Suppressor Cells (MDSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in the tumor microenvironment and peripheral circulation of cancer patients.[1][2] These cells play a critical role in tumor-induced immune suppression by inhibiting the functions of T cells and natural killer (NK) cells, thereby facilitating tumor progression and resistance to immunotherapy.[1][3] this compound (Abequolixron) is a first-in-class, orally administered small molecule agonist of the Liver X Receptor (LXR), a nuclear hormone receptor.[4][5] By targeting the LXR signaling pathway, this compound has been shown to modulate the innate immune system, primarily by inducing the depletion of MDSCs, which in turn restores and enhances anti-tumor immunity.[6][7] This guide provides a comprehensive technical overview of the mechanism, quantitative effects, and experimental methodologies related to the impact of this compound on MDSCs.
Core Mechanism of Action: The LXR/ApoE/LRP8 Axis
This compound exerts its effect on MDSCs through the activation of the LXR/Apolipoprotein E (ApoE) pathway.[8] LXRs (LXRα and LXRβ) are transcription factors that, when activated by an agonist like this compound, drive the expression of target genes, most notably ApoE.[9][10] The upregulated ApoE is secreted and subsequently binds to its receptor, LRP8 (Low-density lipoprotein receptor-related protein 8), which is expressed on the surface of MDSCs.[9][10][11] This ligand-receptor interaction triggers a signaling cascade within the MDSC that impairs its survival and induces apoptosis, leading to a reduction in both systemic and tumor-infiltrating MDSC populations.[9][12] The depletion of these immunosuppressive cells relieves the inhibition of cytotoxic T lymphocytes (CTLs), promoting their activation and enhancing anti-tumor immune responses.[11][13]
Quantitative Data Summary
The activity of this compound has been quantified in both preclinical and clinical settings, demonstrating a consistent and robust effect on MDSC populations.
Table 1: Preclinical Effects of this compound on MDSCs
| Model System | This compound Treatment | MDSC Population Analyzed | Key Quantitative Finding | Citation(s) |
| B16F10 Tumor-Bearing Mice | 100 mg/kg chow for 48 hours | Splenic MDSCs | Reduced suppressive properties of MDSCs on CD8+ T cell activation and proliferation. | [13] |
| B16F10 Tumor-Bearing Mice | 80 mg/kg I.P. daily | Tumor-Infiltrating MDSCs | Significant reduction in the percentage of both granulocytic (Ly6G+) and monocytic (Ly6C+) MDSCs within the tumor. | [13] |
| Isolated Murine MDSCs (In Vitro) | 2 µM for 3 hours | Splenic MDSCs from B16F10 tumor-bearing mice | Significantly reduced MDSC survival. | [13] |
| Isolated Murine MDSCs (In Vitro) | 1 µM for 6 hours | Splenic MDSCs from B16F10 tumor-bearing mice | Increased percentage of cleaved caspase-3+ MDSCs, indicating apoptosis. This effect was absent in MDSCs from LXRαβ−/− mice. | [13] |
| B16F10 Tumor-Bearing Mice | 100 mg/kg for 12 days | Splenic MDSCs | Increased number of caspase-3+ Gr-1+ cells in the spleen. | [13] |
Table 2: Clinical Effects of this compound on MDSCs (Phase 1 Trial - NCT02922764)
| Patient Population | This compound Treatment | MDSC Population Analyzed | Key Quantitative Finding | Citation(s) |
| Refractory Solid Tumors | 120 mg QD to 200 mg BID | Peripheral Blood G-MDSCs (CD33+CD15+HLA-DR-/low) | Up to 95% depletion; median decrease of 78-86%. 12 of 17 evaluable patients achieved >60% depletion. | [5][7][12][14] |
| Refractory Solid Tumors | 120 mg QD to 200 mg BID | Peripheral Blood M-MDSCs (CD14+Lin-HLA-DR-/low) | Up to 89% depletion; median decrease of 33%. | [7][13][14] |
| Refractory Solid Tumors | Dose escalation cohorts | Peripheral Blood MDSCs | Peak effects on MDSC depletion began approximately 1-2 weeks after treatment initiation. | [5][12][14] |
| Refractory Solid Tumors | Combination with Docetaxel | Peripheral Blood MDSCs | Maintained >50% sustained MDSC depletion. | [15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of this compound.
Protocol 1: In Vivo Murine Tumor Model Analysis
-
Tumor Implantation: Syngeneic tumor cells (e.g., B16F10 melanoma, LLC lung carcinoma) are subcutaneously or orthotopically injected into immunocompetent mice (e.g., C57BL/6).[13]
-
This compound Administration: Once tumors are palpable or reach a specified size (e.g., 5-10 mm³), mice are treated with this compound or a vehicle control. Administration can be via oral gavage, intraperitoneal (I.P.) injection (e.g., 80 mg/kg), or formulated in chow (e.g., 100 mg/kg).[13]
-
Sample Collection: After a defined treatment period (e.g., 10-13 days), mice are euthanized. Tumors, spleens, and peripheral blood are harvested for analysis.[13]
-
Cell Isolation: Tumors and spleens are mechanically and enzymatically dissociated to create single-cell suspensions. Red blood cells are lysed.[13]
-
Flow Cytometry: Single-cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify MDSC subpopulations. A typical murine panel includes antibodies against CD45, CD11b, Gr-1, Ly6G, and Ly6C. Granulocytic MDSCs are often identified as CD11b+Ly6G+Ly6Clow, while monocytic MDSCs are CD11b+Ly6G-Ly6Chigh.[13][16]
-
Data Analysis: The frequency and absolute number of MDSC populations are quantified as a percentage of total CD45+ leukocytes or tumor-infiltrating lymphocytes.[13]
Protocol 2: In Vitro MDSC Survival and Apoptosis Assay
-
MDSC Isolation: MDSCs are isolated from the spleens or bone marrow of tumor-bearing mice using methods such as magnetic-activated cell sorting (MACS) with anti-Gr-1 antibodies or fluorescence-activated cell sorting (FACS).[13]
-
Cell Culture: Isolated MDSCs are cultured in appropriate media. This compound (e.g., 1-2 µM) or vehicle control (e.g., DMSO) is added to the culture.[13][17]
-
Incubation: Cells are incubated for a specified period (e.g., 3-6 hours).[13]
-
Apoptosis Analysis:
-
Annexin V/7-AAD Staining: Cells are harvested, washed, and stained with Annexin V and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V+) is quantified by flow cytometry.[13]
-
Caspase-3 Staining: For intracellular analysis, cells are fixed and permeabilized, then stained with an antibody against cleaved caspase-3. The percentage of caspase-3+ cells is determined by flow cytometry.[13]
-
-
Data Analysis: The percentage of surviving or apoptotic cells in the this compound-treated group is compared to the vehicle control group.[13]
Protocol 3: Clinical Sample Analysis from Phase 1 Trial (NCT02922764)
-
Patient Enrollment: Patients with advanced/refractory solid malignancies are enrolled in the dose-escalation or expansion cohorts.[5][18]
-
Sample Collection: Peripheral blood samples are obtained from patients prior to treatment (baseline) and at regular intervals during treatment (e.g., weekly).[13] To ensure sample stability, blood is drawn into specialized tubes (e.g., Cyto-Chex).[13]
-
Immune Cell Monitoring by Flow Cytometry:
-
Whole blood or peripheral blood mononuclear cells (PBMCs) are stained with a multi-color antibody panel.[12]
-
Granulocytic MDSCs (G-MDSCs) are identified using markers such as HLA-DR-/low, CD33+, CD15+, and CD14-.[7][12]
-
Monocytic MDSCs (M-MDSCs) are identified using markers such as CD14+, Lin-, and HLA-DR-/low.[7][13]
-
-
Pharmacodynamic Analysis:
-
To confirm target engagement, ApoE gene expression is measured in whole blood leukocytes using quantitative real-time PCR (qPCR).[5]
-
-
Data Analysis: Changes in the percentage of MDSC populations and ApoE expression levels from baseline are calculated for each patient at each time point to assess the pharmacodynamic effect of this compound.[5][7]
Conclusion
This compound is a potent LXR agonist that effectively depletes both systemic and tumor-infiltrating MDSCs.[9][10] The mechanism is well-defined, operating through the LXR-mediated upregulation of ApoE, which in turn induces apoptosis in MDSCs via the LRP8 receptor.[9][11] Preclinical and clinical data consistently demonstrate a significant, dose-dependent reduction in MDSC populations, particularly the granulocytic subset.[5][12][13] This depletion of immunosuppressive MDSCs is associated with a corresponding activation of cytotoxic T cells, providing a strong rationale for the use of this compound as a monotherapy and in combination with other immunotherapies, such as checkpoint inhibitors, to overcome immune resistance in cancer patients.[6][13] The detailed protocols and quantitative data presented herein offer a technical foundation for further research and development in this promising area of cancer immunotherapy.
References
- 1. Targeting Myeloid-Derived Suppressor Cells to Bypass Tumor-Induced Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual roles of myeloid-derived suppressor cells induced by Toll-like receptor signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MDSCs in the Tumor Microenvironment [rndsystems.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. ascopubs.org [ascopubs.org]
- 6. inspirna.com [inspirna.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Rgenix Announces Publication In Cell Demonstrating Activation of LXR/ApoE with this compound Enhances Antitumor Immunity - BioSpace [biospace.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. inspirna.com [inspirna.com]
- 13. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Signaling pathways involved in MDSC regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
RGX-104: A Technical Deep Dive into its Anti-Angiogenic Impact on Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
RGX-104, a potent and orally bioavailable small molecule agonist of the Liver X Receptor (LXR), is emerging as a promising therapeutic agent in oncology. Beyond its well-documented immunomodulatory functions, this compound exerts a significant inhibitory effect on tumor angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth understanding of the mechanisms through which this compound disrupts tumor neovascularization. This document outlines the core signaling pathways, summarizes quantitative preclinical data, details relevant experimental methodologies, and provides visual representations of the key mechanisms of action.
Introduction: Targeting Tumor Vasculature with this compound
Tumor angiogenesis is a hallmark of cancer, providing tumors with the necessary oxygen and nutrients for their growth and a conduit for metastatic dissemination. This compound's anti-angiogenic activity stems from its function as an LXR agonist. Activation of LXR by this compound leads to the transcriptional upregulation of the Apolipoprotein E (ApoE) gene.[1][2][3] The secreted ApoE protein then interacts with its receptors, primarily the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), on the surface of endothelial cells, initiating a signaling cascade that robustly inhibits angiogenesis.[2][4] This mechanism offers a novel approach to anti-angiogenic therapy, distinct from conventional strategies that primarily target the Vascular Endothelial Growth Factor (VEGF) pathway.
Mechanism of Action: The LXR-ApoE-LRP8 Axis
The primary mechanism by which this compound inhibits tumor angiogenesis is through the activation of the LXR-ApoE signaling pathway. This process can be broken down into a series of molecular events:
-
LXR Activation: this compound enters the cell and binds to LXR, a nuclear receptor that functions as a transcription factor.
-
ApoE Gene Transcription: The this compound/LXR complex translocates to the nucleus and binds to LXR response elements (LXREs) in the promoter region of the APOE gene, initiating its transcription.[1][2]
-
ApoE Secretion: The translated ApoE protein is secreted from the cell into the tumor microenvironment.
-
LRP8 Receptor Binding: Secreted ApoE binds to its receptor, LRP8 (also known as ApoER2), which is expressed on endothelial cells.[2]
-
Inhibition of Angiogenesis: The binding of ApoE to LRP8 triggers downstream signaling within the endothelial cells that culminates in the inhibition of key angiogenic processes, including proliferation, migration, and tube formation. LXR activation has also been shown to block the ability of tumors to recruit blood vessels.[3][5]
Quantitative Data on Anti-Angiogenic Effects
While clinical data has primarily focused on the immunomodulatory effects and overall anti-tumor activity of this compound, preclinical studies have established the anti-angiogenic properties of LXR agonism. It is important to note that direct quantitative data for this compound's effect on microvessel density is not extensively published; however, the significant tumor growth suppression observed in various models is attributed in part to its anti-angiogenic and anti-metastatic effects.[5]
Table 1: Summary of Preclinical In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Citation |
| B16F10 Melanoma | 100 mg/kg this compound in chow | Significant suppression of tumor growth. | [5] |
| Lewis Lung Carcinoma (LLC) | 100 mg/kg this compound in chow | Significant suppression of tumor growth. | [5] |
| MC38 Colon Adenocarcinoma | 100 mg/kg this compound in chow | Significant suppression of tumor growth. | [5] |
| U118 Glioblastoma | 100 mg/kg this compound in chow | Significant suppression of tumor growth. | [5] |
| GL261 Glioblastoma | 100 mg/kg GW3965 (another LXR agonist) in chow | Significant suppression of tumor growth. | [5] |
Note: The anti-tumor activity in these models is a combined effect of immune modulation and inhibition of angiogenesis and invasion.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the anti-angiogenic impact of compounds like this compound.
In Vivo Tumor Growth and Angiogenesis Assessment
Objective: To evaluate the effect of this compound on tumor growth and intratumoral microvessel density in a preclinical mouse model.
Protocol:
-
Cell Culture and Implantation: B16F10 melanoma cells are cultured in appropriate media. C57BL/6 mice are subcutaneously injected with 5 x 10^4 B16F10 cells.
-
Treatment: Once tumors reach a palpable volume (e.g., 5-10 mm³), mice are randomized into control and treatment groups. The treatment group receives chow supplemented with this compound at a concentration of 100 mg/kg.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Microvessel Density (MVD) Analysis:
-
At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Tumor sections are stained with an antibody against the endothelial cell marker CD31.
-
The number of CD31-positive vessels is quantified per unit area of tumor tissue to determine the MVD.
-
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.
Protocol:
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of varying concentrations of this compound or a vehicle control.
-
Incubation: Plates are incubated at 37°C for a period sufficient for tube formation (typically 6-18 hours).
-
Quantification: The formation of tubular networks is visualized by microscopy and quantified by measuring parameters such as total tube length, number of branch points, and total tube area using imaging software.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To determine the effect of this compound on the migratory capacity of endothelial cells.
Protocol:
-
Cell Monolayer: HUVECs are grown to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.
-
Treatment: The cells are then incubated with media containing different concentrations of this compound or a vehicle control.
-
Monitoring and Quantification: The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 6, 12, and 24 hours). The rate of cell migration is quantified by measuring the change in the width of the scratch over time.
Visualizing the Molecular Pathways and Experimental Logic
To further elucidate the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound leading to angiogenesis inhibition.
Caption: Experimental workflow for in vivo assessment of tumor angiogenesis.
References
Investigating the pharmacodynamics of RGX-104 in vivo
An In-depth Technical Guide to the In Vivo Pharmacodynamics of RGX-104
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (also known as Abequolixron) is an orally bioavailable, potent small molecule agonist of the Liver X Receptor (LXR).[1][2][3] LXRs are ligand-activated nuclear receptors that play a pivotal role in regulating gene expression related to both lipid metabolism and innate immunity.[4][5] The primary therapeutic application currently under investigation for this compound is in immuno-oncology. Its mechanism of action involves modulating the tumor microenvironment to overcome immune suppression.[1][6] Activation of the LXR pathway by this compound stimulates a robust anti-tumor immune response by depleting myeloid-derived suppressor cells (MDSCs), activating dendritic cells (DCs), and subsequently stimulating cytotoxic T-lymphocytes (CTLs).[1][7][8][9] This guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its core signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and outlining typical experimental methodologies.
Core Signaling Pathways
This compound exerts its pharmacodynamic effects through two primary LXR-mediated pathways: an immuno-modulatory pathway central to its anti-cancer activity, and the classical LXR pathway governing lipid homeostasis.
Immuno-modulatory Signaling Pathway
The anti-tumor effects of this compound are driven by the transcriptional activation of Apolipoprotein E (ApoE), which acts as a key signaling molecule to reduce immunosuppressive cells within the tumor microenvironment.[1][8][10]
Caption: Immuno-modulatory mechanism of this compound in the tumor microenvironment.
Classical Lipid Metabolism Pathway
As an LXR agonist, this compound also activates the canonical pathway involved in cholesterol homeostasis and lipogenesis. This is responsible for both potential therapeutic effects in metabolic diseases and known on-target side effects like hyperlipidemia.[4][11]
References
- 1. inspirna.com [inspirna.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspirna.com [inspirna.com]
- 7. businesswire.com [businesswire.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. businesswire.com [businesswire.com]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. ascopubs.org [ascopubs.org]
RGX-104 Target Validation in Oncology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RGX-104, also known as Abequolixron, is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR).[1][2] In the landscape of oncology research, this compound has emerged as a promising immunotherapeutic agent that modulates the tumor microenvironment to overcome resistance to conventional and immune-based therapies. The validation of its target, the LXR, and the elucidation of its downstream mechanism of action have been pivotal in its clinical development. This technical guide provides a comprehensive overview of the target validation of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for the foundational assays used in its validation.
Introduction: The Liver X Receptor (LXR) as a Therapeutic Target in Oncology
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are members of the nuclear receptor superfamily of transcription factors.[3] They play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammation.[3] While historically studied in the context of metabolic diseases, emerging evidence has highlighted their significant role in cancer biology. Dysregulation of LXR signaling has been implicated in the progression of various cancers.[2]
This compound is a potent LXR agonist that activates the transcriptional activity of these receptors.[1] This activation leads to a cascade of events within the tumor microenvironment, ultimately leading to an anti-tumor immune response. The primary mechanism of action of this compound is mediated through the transcriptional activation of the Apolipoprotein E (ApoE) gene.[1][4]
Mechanism of Action of this compound
The anti-tumor activity of this compound is a multi-faceted process initiated by the activation of LXR and the subsequent upregulation of ApoE. This pathway has been identified as a novel innate-immune checkpoint that stimulates anti-tumor immunity.[5]
LXR Agonism and ApoE Upregulation
As an LXR agonist, this compound binds to and activates LXRα and LXRβ. This activation leads to the recruitment of coactivators and the initiation of transcription of LXR target genes. A key target gene in the context of this compound's anti-tumor activity is APOE.[1][4]
Depletion of Myeloid-Derived Suppressor Cells (MDSCs)
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell responses and are a major contributor to the immunosuppressive tumor microenvironment.[6] this compound-induced ApoE acts on MDSCs, leading to their depletion.[6] This depletion is a critical step in reversing the immunosuppressive state of the tumor.
Activation of Dendritic Cells (DCs) and Cytotoxic T-Lymphocytes (CTLs)
The reduction in MDSC populations alleviates the suppression of other immune cells. This allows for the activation and maturation of dendritic cells (DCs), which are key antigen-presenting cells. Activated DCs can then prime and activate cytotoxic T-lymphocytes (CTLs), the primary effector cells responsible for killing tumor cells.[1] Clinical data has shown that this compound treatment leads to DC stimulation and CTL activation in patients.[1]
Inhibition of Tumor Angiogenesis
Beyond its immunomodulatory effects, LXR activation by this compound has also been shown to inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]
Quantitative Data Summary
The efficacy of this compound has been demonstrated through a combination of preclinical and clinical studies. This section summarizes the key quantitative data.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line / Model | Value | Reference |
| EC50 (Cholesterol Efflux) | RAW264.7 | 17 nM | [7] |
| Tumor Growth Inhibition | B16F10 Melanoma (syngeneic) | Significant suppression | [5][8] |
| LLC Lung Cancer (syngeneic) | Significant suppression | [5][8] | |
| CT26 Colon Cancer (syngeneic) | Significant suppression | [5] | |
| SKOV3 Ovarian Cancer (xenograft) | Significant suppression | [8] | |
| U118 Glioblastoma (xenograft) | Significant suppression | [8] |
Table 2: Clinical Pharmacodynamics of this compound in Patients with Refractory Malignancies
| Pharmacodynamic Marker | Effect | Magnitude of Change | Reference |
| ApoE Gene Expression | Increased | Median 3.57-fold (steady-state) | [5] |
| Granulocytic MDSC (G-MDSC) Depletion | Decreased | Median 86% decrease | [5] |
| Monocytic MDSC (M-MDSC) Depletion | Decreased | Median 33% decrease | [5] |
| Activated CTLs (PD-1+GITR+ CD8+ T-cells) | Increased | Significant increase in 5/6 evaluable patients | [5] |
| Dendritic Cell (DC) Stimulation (PD-L1 expression) | Increased | Median 34% increase | [8] |
Table 3: Clinical Efficacy of this compound in Combination Therapies
| Combination Regimen | Tumor Type | Response Rate | Reference |
| This compound + Docetaxel | Refractory Solid Tumors | ORR: 33%, DCR: 67% (in patients with target PD effects) | [4] |
| This compound + CPI | CPI-refractory tumors | ORR: 28.6% (in evaluable patients) | [4] |
Experimental Protocols
The validation of this compound's target and mechanism of action relies on a series of key in vitro and in vivo experiments. Below are detailed methodologies for these assays.
Luciferase Reporter Assay for LXR Activation
This assay is used to quantify the ability of this compound to activate the transcriptional activity of LXR.
Objective: To determine the potency (EC50) of this compound in activating LXR-mediated transcription.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
LXR expression vector (e.g., pCMX-hLXRα)
-
LXR-responsive reporter vector (e.g., pGL3-LXRE-luciferase) containing LXR response elements upstream of a luciferase gene.
-
Internal control vector (e.g., pRL-TK expressing Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound and a known LXR agonist (e.g., T0901317) as a positive control
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the LXR expression vector, the LXR-responsive reporter vector, and the internal control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.
Chromatin Immunoprecipitation (ChIP)-Sequencing for LXR Target Gene Identification
ChIP-seq is employed to identify the genome-wide binding sites of LXR upon treatment with this compound, confirming direct target engagement.
Objective: To identify the genomic regions directly bound by LXR in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade anti-LXR antibody and isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing (NGS) platform
Protocol:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle for a specified time. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-600 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight with an anti-LXR antibody or an isotype control IgG.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the protein-DNA cross-links by incubating at 65°C with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify LXR binding sites. Perform motif analysis to confirm the presence of LXR response elements within the peaks.
Syngeneic Mouse Models for In Vivo Efficacy Assessment
Syngeneic mouse models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are essential for evaluating the immunomodulatory effects of this compound.
Objective: To assess the anti-tumor efficacy of this compound in an in vivo setting with a functional immune system.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., B16F10 melanoma, LLC lung carcinoma)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
Animal housing and care facilities
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a defined number of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage. At the end of the study, tumors can be excised for further analysis (e.g., flow cytometry).
Flow Cytometry for Immune Cell Profiling
Flow cytometry is used to quantify the changes in immune cell populations within the tumor microenvironment and peripheral blood following this compound treatment.
Objective: To quantify the populations of MDSCs, T-cells, and other immune cells in tumors and peripheral blood of mice or patients treated with this compound.
Materials:
-
Tumor tissue or peripheral blood samples
-
Enzymes for tumor dissociation (e.g., collagenase, DNase)
-
Red blood cell lysis buffer
-
Fluorescently conjugated antibodies against immune cell surface markers (e.g., CD45, CD11b, Gr-1, Ly6C, Ly6G for mouse MDSCs; CD3, CD4, CD8, PD-1, GITR for T-cells)
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation:
-
Tumors: Mince the tumor tissue and digest with enzymes to obtain a single-cell suspension. Filter the suspension through a cell strainer.
-
Peripheral Blood: Collect blood and lyse red blood cells using a lysis buffer.
-
-
Antibody Staining: Wash the cells and stain with a cocktail of fluorescently labeled antibodies targeting the cell surface markers of interest. Incubate on ice, protected from light.
-
Data Acquisition: Wash the cells to remove unbound antibodies and acquire the data on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on specific cell populations based on their marker expression. For example, mouse granulocytic MDSCs can be identified as CD45+CD11b+Ly6G+Ly6Clow, and monocytic MDSCs as CD45+CD11b+Ly6G-Ly6Chigh. Activated CTLs can be identified as CD3+CD8+PD-1+GITR+. Quantify the percentage of each cell population.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to anti-tumor immunity.
Experimental Workflow for this compound Target Validation
Caption: Experimental workflow for the target validation of this compound.
Logical Relationship of LXR Activation and Anti-Tumor Effects
References
- 1. inspirna.com [inspirna.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Analysis of LXR Nuclear Receptor Cistrome Through ChIP-Seq Data Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspirna.com [inspirna.com]
- 5. researchgate.net [researchgate.net]
- 6. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. inspirna.com [inspirna.com]
Methodological & Application
Application Notes and Protocols for RGX-104 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of RGX-104, a potent and orally bioavailable Liver X Receptor (LXR) agonist, in various mouse models of cancer.
Introduction
This compound is a small molecule that activates the LXR signaling pathway, leading to the transcriptional activation of Apolipoprotein E (ApoE).[1][2][3][4][5] This mechanism modulates the innate immune system to exert anti-tumor effects.[1][6] Specifically, this compound has been shown to deplete myeloid-derived suppressor cells (MDSCs) and activate dendritic cells (DCs), which in turn stimulates cytotoxic T-lymphocytes and promotes anti-tumor immunity.[1][4][6] Preclinical studies have demonstrated the efficacy of this compound in various syngeneic and xenograft mouse models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1.[3][7][8]
Mechanism of Action
This compound functions as an agonist for Liver X Receptors (LXRs), which are nuclear receptors that play a crucial role in cholesterol homeostasis and inflammation.[9][10] In the context of cancer, the activation of the LXR/ApoE pathway by this compound leads to a cascade of events that counteracts immune suppression within the tumor microenvironment.
Caption: Signaling pathway of this compound in modulating anti-tumor immunity.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies involving this compound administration in mouse models.
Table 1: this compound Monotherapy in Mouse Models
| Mouse Model | Cancer Type | This compound Dose | Administration Route | Treatment Duration | Outcome | Reference |
| NOD SCID or RAG mice | Ovarian Cancer (SKOV3 cells) | 100 mg/kg | Oral, daily | ~60 days | Robustly suppressed tumor growth and progression | [2] |
| C57BL/6 mice | Melanoma (B16F10 cells) | 100 mg/kg (in chow) | Oral | Started when tumors reached 5-10 mm³ | Significantly suppressed tumor growth | [5][8] |
| C57BL/6 mice | Glioblastoma (GL261 cells) | 100 mg/kg (in chow) | Oral | Started when tumors reached 5-10 mm³ | Significantly suppressed tumor growth | [8] |
| Various syngeneic and xenograft models | Melanoma, Lung Cancer, Ovarian Cancer, GBM | Not specified | Not specified | Not specified | Significant antitumor activity | [3][7] |
Table 2: this compound Combination Therapy in Mouse Models
| Mouse Model | Cancer Type | Combination Agent | This compound Dose | Administration Route | Outcome | Reference |
| B16F10 murine melanoma model | Melanoma | anti-PD-1 | 100 mg/kg | Oral | Significantly enhanced anti-tumor activity compared to single-agent anti-PD-1 | [8] |
| PD-1 resistant models | Not specified | PD-1 antagonist | Not specified | Not specified | Synergistic antitumor activity | [7][11] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Syngeneic Mouse Model of Melanoma
This protocol details the administration of this compound to C57BL/6 mice bearing B16F10 melanoma tumors.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water) or powdered chow for formulation
-
B16F10 melanoma cells
-
6-8 week old male C57BL/6 mice
-
Sterile PBS
-
Standard animal handling and injection equipment
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Culture B16F10 melanoma cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend the cells in sterile PBS at a concentration of 2.5 x 10⁶ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10⁵ cells) into the flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
This compound Formulation and Administration:
-
Oral Gavage:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, administered in a volume of 200 µL).
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
-
-
Chow Formulation:
-
Incorporate this compound into powdered chow at a concentration that will deliver the target dose (e.g., 100 mg/kg) based on the average daily food consumption of the mice.
-
-
-
Treatment Initiation and Schedule:
-
Monitoring and Data Collection:
-
Continue to monitor tumor growth and the general health of the mice (body weight, activity, etc.) throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for immune cell infiltration).
-
Protocol 2: Combination Therapy of this compound with Anti-PD-1
This protocol outlines a combination therapy study in a suitable mouse model.
Materials:
-
This compound
-
Anti-PD-1 antibody
-
Isotype control antibody
-
Appropriate syngeneic tumor cells and mouse strain (e.g., MC38 colon adenocarcinoma cells in C57BL/6 mice)
-
Materials listed in Protocol 1
Procedure:
-
Tumor Implantation and Monitoring:
-
Follow steps 1 and 2 from Protocol 1 to establish tumors.
-
-
Treatment Groups:
-
Randomize mice into four groups:
-
Group 1: Vehicle + Isotype control antibody
-
Group 2: this compound + Isotype control antibody
-
Group 3: Vehicle + Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Drug Administration:
-
This compound: Administer orally as described in Protocol 1.
-
Anti-PD-1/Isotype Control: Administer via intraperitoneal (i.p.) injection at the recommended dosage and schedule (e.g., 10 mg/kg, twice a week).
-
-
Data Collection and Analysis:
-
Monitor tumor growth and animal health as in Protocol 1.
-
Compare tumor growth inhibition between the different treatment groups to assess for synergistic effects.
-
At the study endpoint, tumors and spleens can be harvested for flow cytometry analysis to quantify immune cell populations (MDSCs, T-cells, DCs).
-
Caption: A generalized workflow for in vivo studies of this compound in mouse models.
Safety and Handling
This compound is a potent small molecule and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Follow all institutional guidelines for the handling and disposal of chemical compounds. When preparing formulations, work in a well-ventilated area or a chemical fume hood. Monitor animals closely for any signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. Hyperlipidemia has been noted as an on-target effect of LXR agonism.[6]
References
- 1. inspirna.com [inspirna.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. inspirna.com [inspirna.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Synthetic LXR agonist attenuates plaque formation in apoE-/- mice without inducing liver steatosis and hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In Vitro Assays to Measure RGX-104 LXR Agonism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGX-104 is a potent, orally bioavailable small molecule agonist of the Liver X Receptor (LXR), a nuclear receptor that plays a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammation. As an LXR agonist, this compound functions by transcriptionally activating target genes, most notably Apolipoprotein E (ApoE), which is crucial for lipid transport and has implications in various physiological and pathological processes, including oncology and neurodegenerative diseases.[1][2] The activation of LXR by this compound leads to a signaling cascade that influences the expression of numerous genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters ABCA1 and ABCG1.[3]
This document provides detailed application notes and protocols for in vitro assays designed to quantify the LXR agonism of this compound. The described methods include a luciferase reporter gene assay to measure the direct activation of the LXR signaling pathway and a quantitative polymerase chain reaction (qPCR) assay to assess the downstream functional consequence of LXR activation by measuring the expression of its target genes. These protocols are intended to provide researchers with the necessary tools to accurately characterize the in vitro pharmacological profile of this compound and other LXR agonists.
LXR Signaling Pathway
The Liver X Receptor (LXR) signaling pathway is central to the regulation of lipid metabolism. LXR exists as two isoforms, LXRα and LXRβ. Upon binding to an agonist such as this compound, LXR forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as LXR Response Elements (LXREs) located in the promoter regions of target genes. In the absence of a ligand, the LXR/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. Ligand binding induces a conformational change in the LXR protein, leading to the dissociation of co-repressors and the recruitment of co-activator proteins. This activated transcription factor complex then initiates the transcription of target genes, including ApoE, ABCA1, and ABCG1, which are involved in cholesterol efflux and transport.[4][5][6][7]
Data Presentation
The following tables summarize the quantitative data for this compound in key in vitro assays.
Table 1: this compound Activity in LXR Luciferase Reporter Assay
| Parameter | LXRα | LXRβ |
| EC50 (nM) | Data not available | Data not available |
| Maximal Fold Induction | Data not available | Data not available |
Note: Specific EC50 and maximal fold induction values for this compound in LXRα and LXRβ luciferase reporter assays are not publicly available. As a reference, the synthetic LXR agonist GW3965 has reported EC50 values of 190 nM for hLXRα and 30 nM for hLXRβ in cell-based reporter gene assays.[8]
Table 2: this compound Mediated Induction of LXR Target Genes (qPCR)
| Target Gene | Fold Induction (vs. Vehicle) |
| ApoE | Dose-dependent increase observed |
| ABCA1 | Dose-dependent increase observed |
| ABCG1 | Dose-dependent increase observed |
Note: While specific fold-induction values at discrete concentrations of this compound are not detailed in the available literature, studies have consistently shown a dose-dependent upregulation of LXR target genes like ABCA1 and ABCG1 with LXR agonist treatment.[3][9] A clinical trial of this compound reported a median 3.57-fold and mean 11.61-fold induction of ApoE gene expression in peripheral blood cells at steady-state.[10]
Table 3: this compound Activity in Cholesterol Efflux Assay
| Cell Line | Parameter | Value |
| RAW264.7 | EC50 (nM) | 17 |
This data represents the induction of [3H]cholesterol efflux in mouse RAW264.7 cells loaded with acetylated-LDL after 24 hours of treatment with this compound.[11]
Experimental Protocols
The following are detailed protocols for the in vitro assays.
LXR Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the LXR signaling pathway, leading to the expression of a luciferase reporter gene under the control of an LXR-responsive promoter.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
LXRα or LXRβ expression vector
-
LXRE-driven firefly luciferase reporter vector (e.g., containing a DR-4 element)
-
Renilla luciferase internal control vector (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
DMSO (vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect the cells with the LXR expression vector, the LXRE-luciferase reporter vector, and the Renilla luciferase control vector.
-
Add the transfection mix to the cells and incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute further in cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the transfection medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate and the dual-luciferase assay reagents to room temperature.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by dividing the normalized luciferase activity of the this compound-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold induction as a function of the this compound concentration and determine the EC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).
-
Quantitative PCR (qPCR) for LXR Target Gene Expression
This assay quantifies the change in mRNA levels of LXR target genes (ApoE, ABCA1, ABCG1) in response to this compound treatment.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other relevant cell type
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
This compound
-
DMSO (vehicle control)
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for human ApoE, ABCA1, ABCG1, and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in complete RPMI-1640 medium. For differentiation into macrophages, treat the cells with 100 ng/mL PMA for 48-72 hours.
-
After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.
-
Treat the differentiated THP-1 cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
-
RNA Isolation:
-
Lyse the cells and isolate total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene or reference gene, and the synthesized cDNA.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
-
-
Data Analysis:
-
Determine the quantification cycle (Cq) values for each target and reference gene.
-
Calculate the change in gene expression using the comparative Cq (ΔΔCq) method.
-
Normalize the Cq value of the target gene to the Cq value of the reference gene for each sample (ΔCq = Cqtarget - Cqreference).
-
Calculate the difference in ΔCq between the this compound-treated sample and the vehicle-treated control sample (ΔΔCq = ΔCqtreated - ΔCqcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCq.
-
-
Conclusion
The in vitro assays described in this application note provide robust and reliable methods for characterizing the LXR agonism of this compound. The luciferase reporter assay offers a direct measure of LXR pathway activation, while the qPCR assay provides a functional readout of the downstream consequences of this activation on target gene expression. By employing these detailed protocols, researchers can effectively evaluate the potency and efficacy of this compound and other LXR agonists, facilitating their development for various therapeutic applications.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibitory effect of LXR activation on cell proliferation and cell cycle progression through lipogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver X receptors as integrators of metabolic and inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Liver X receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying RGX-104's Effect on Myeloid-Derived Suppressor Cells (MDSCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are key mediators of immune suppression within the tumor microenvironment. Their accumulation in cancer patients is often associated with poor prognosis and resistance to immunotherapies. RGX-104 is a first-in-class, orally bioavailable small molecule that acts as a Liver X Receptor (LXR) agonist.[1][2] this compound modulates innate immunity by activating the transcription of the Apolipoprotein E (ApoE) gene.[1][2] The resulting ApoE protein binds to the LRP8 receptor on the surface of MDSCs, triggering apoptosis and leading to a significant reduction in their numbers.[3][4][5] This depletion of MDSCs alleviates immune suppression, leading to the activation of cytotoxic T lymphocytes (CTLs) and enhanced anti-tumor immunity.[3][4][6] These application notes provide detailed protocols for cell-based assays to investigate and quantify the effects of this compound on MDSC survival, function, and their interaction with T cells.
Key Signaling Pathway of this compound in MDSC Depletion
The mechanism of action of this compound involves a specific signaling cascade that culminates in the apoptosis of MDSCs.
Caption: this compound signaling pathway leading to MDSC apoptosis.
Data on the Effects of this compound on MDSCs and T-Cells
The following tables summarize quantitative data from clinical trials on the effect of this compound on circulating MDSC populations and T-cell activation in cancer patients.
Table 1: Effect of this compound on MDSC Depletion in Cancer Patients
| MDSC Subtype | Median Decrease | Mean Decrease | Maximum Depletion |
| Granulocytic (G-MDSC) | 78%[1] | 85%[7] | Up to 95%[7] |
| Monocytic (M-MDSC) | 33%[7] | 45%[7] | Up to 89%[7] |
| Total MDSCs | >50% (sustained)[3] | - | - |
Table 2: Effect of this compound on T-Cell Activation in Cancer Patients
| T-Cell Activation Marker | Median Increase | Mean Increase |
| PD-1+GITR+ CD8+ T-cells | 257%[1] | 352%[7] |
| Total CD8+ T-cells | - | Up to 5-fold[3][8] |
| LAG-3+ CD8+ T-cells | - | Up to 7-fold[3][8] |
| Serum IFNγ | - | Up to 75-fold[3][8] |
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to study the effects of this compound on MDSCs.
Protocol 1: MDSC/T-Cell Co-Culture Proliferation Assay
This assay assesses the immunosuppressive function of MDSCs by measuring their ability to inhibit T-cell proliferation. The effect of this compound on reversing this suppression can be quantified.
Caption: Workflow for the MDSC/T-Cell co-culture proliferation assay.
Materials:
-
MDSCs (isolated from patient samples or generated in vitro)
-
Pan T-cells or CD8+ T-cells (isolated from healthy donor PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or antibodies)
-
This compound
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
T-cell Labeling:
-
Isolate T-cells from PBMCs using a T-cell isolation kit.
-
Resuspend T-cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold complete medium.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled T-cells in complete medium at a concentration of 1 x 10^6 cells/mL.
-
-
Co-culture Setup:
-
Seed 1 x 10^5 CFSE-labeled T-cells per well in a 96-well round-bottom plate.
-
Add MDSCs at different T-cell:MDSC ratios (e.g., 1:1, 2:1, 4:1).
-
To test the effect of this compound, add the compound at various concentrations to the wells containing T-cells and MDSCs. Include a vehicle control.
-
Add T-cell stimulation reagents according to the manufacturer's instructions.
-
Bring the final volume in each well to 200 µL with complete medium.
-
Set up control wells: unstimulated T-cells, stimulated T-cells without MDSCs.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD8).
-
Analyze the cells using a flow cytometer.
-
Gate on the T-cell population and measure the dilution of the CFSE signal, which is indicative of cell proliferation.
-
Protocol 2: Arginase Activity Assay
MDSCs suppress T-cell function in part by depleting L-arginine from the microenvironment through the enzyme arginase 1. This assay measures arginase activity in MDSC lysates.
Caption: Workflow for the colorimetric arginase activity assay.
Materials:
-
MDSCs treated with this compound or vehicle
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 0.4% Triton X-100 and protease inhibitors)
-
Arginase activity assay kit (colorimetric)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture MDSCs with or without this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Lyse the cell pellet in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Arginase Reaction:
-
Urea Detection:
-
After the incubation period, a reagent is added that reacts with the urea produced by the arginase reaction to form a colored product.
-
The absorbance is measured using a microplate reader at the wavelength specified by the kit manufacturer (usually between 430 nm and 570 nm).
-
Calculate the arginase activity based on a urea standard curve.
-
Protocol 3: Inducible Nitric Oxide Synthase (iNOS) Activity Assay (Griess Assay)
Another mechanism of MDSC-mediated suppression is the production of nitric oxide (NO) by iNOS. The Griess assay measures nitrite (B80452), a stable and quantifiable breakdown product of NO.
Caption: Workflow for the Griess assay to measure iNOS activity.
Materials:
-
MDSCs
-
This compound
-
Cell culture medium
-
Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard
-
96-well flat-bottom plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed MDSCs in a 96-well plate.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
If necessary, stimulate the cells with agents like LPS and IFN-γ to induce iNOS expression.
-
Incubate for 24-48 hours.
-
-
Sample Collection:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
-
Griess Reaction:
-
Prepare a nitrite standard curve using the sodium nitrite standard.
-
Add 50-100 µL of the collected supernatant and standards to a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light. A purple/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. How to measure the immunosuppressive activity of MDSC: assays, problems and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. Estimating nitric oxide (NO) from MDSCs by Griess method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cell Populations After RGX-104 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGX-104 is a first-in-class, orally administered small-molecule agonist of the Liver X Receptor (LXR).[1][2] Its primary mechanism of action involves the activation of the LXR signaling pathway, leading to the transcriptional activation of the Apolipoprotein E (ApoE) gene.[1][2][3] This cascade of events has been shown to modulate the tumor microenvironment by depleting myeloid-derived suppressor cells (MDSCs) and promoting the activation of dendritic cells (DCs) and cytotoxic T-lymphocytes (CTLs), thereby stimulating an anti-tumor immune response.[2] These application notes provide detailed protocols for the analysis of key immune cell populations in peripheral blood following treatment with this compound using multicolor flow cytometry.
Mechanism of Action of this compound
This compound acts as an LXR agonist, which in turn upregulates the expression of ApoE.[1][2] The increased levels of ApoE are believed to induce apoptosis in MDSCs, a heterogeneous population of immature myeloid cells known for their potent immunosuppressive functions in the tumor microenvironment. The reduction in MDSCs alleviates this suppression, leading to an enhanced activation and function of anti-tumor immune cells such as CTLs.
Quantitative Analysis of Immune Cell Populations
The following tables summarize the quantitative changes observed in peripheral blood immune cell populations in patients with refractory malignancies following treatment with this compound, as reported in a Phase 1 clinical trial.
Table 1: Depletion of Myeloid-Derived Suppressor Cells (MDSCs)
| MDSC Subpopulation | Phenotype | Median Decrease | Mean Decrease | Maximum Depletion |
| Granulocytic MDSCs | CD33+CD15+HLA-DR-/low | 86% | 85% | Up to 95% |
| Monocytic MDSCs | CD14+Lin-HLA-DR-/low | 33% | 45% | Up to 89% |
Table 2: Increase in Activated Cytotoxic T-Lymphocytes (CTLs)
| Activated CTL Population | Phenotype | Median Increase | Mean Increase |
| Activated CTLs | PD-1+GITR+ CD8+ T-cells | 322% | 352% |
Experimental Protocols
Peripheral Blood Mononuclear Cell (PBMC) Isolation
This protocol describes the isolation of PBMCs from whole blood, which is a critical first step for accurate flow cytometry analysis.
Materials:
-
Whole blood collected in sodium heparin or EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a conical tube.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a new conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new conical tube and wash by adding PBS to a final volume of 15 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in PBS. Repeat the wash step.
-
After the final wash, resuspend the PBMC pellet in an appropriate buffer for cell counting and subsequent staining (e.g., PBS with 2% FBS).
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
Flow Cytometry Staining Protocol
This protocol outlines the steps for staining PBMCs with fluorescently-labeled antibodies to identify and quantify the immune cell populations of interest.
Recommended Antibody Panel:
| Target | Fluorochrome | Purpose |
| Lineage Cocktail (CD3, CD19, CD20, CD56) | FITC | Exclude T, B, and NK cells for mMDSC identification |
| CD14 | PE | Identify monocytic cells |
| HLA-DR | PerCP-Cy5.5 | Delineate MDSC populations (low/negative expression) |
| CD33 | PE-Cy7 | General myeloid marker |
| CD15 | APC | Identify granulocytic cells |
| CD8 | APC-H7 | Identify cytotoxic T-lymphocytes |
| PD-1 | BV421 | Identify activated T-cells |
| GITR | BV510 | Identify activated T-cells |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Exclude dead cells from analysis |
Procedure:
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in staining buffer (PBS + 2% FBS).
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add the viability dye according to the manufacturer's instructions and incubate for 15-20 minutes at 4°C, protected from light.
-
Wash the cells with 2 mL of staining buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in the residual volume.
-
Add the pre-titrated amounts of each fluorescently-labeled antibody to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
After the final wash, discard the supernatant and resuspend the cells in 300-500 µL of staining buffer.
-
The samples are now ready for acquisition on a flow cytometer.
Flow Cytometry Gating Strategy
The following workflow and gating strategy should be applied for the analysis of MDSCs and activated CTLs.
Gating Description:
-
Singlet Gate: Gate on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude cell doublets.
-
Viability Gate: From the singlet population, gate on live cells by excluding cells positive for the viability dye.
-
Leukocyte Gate: Identify the leukocyte population based on their forward and side scatter properties (FSC-A vs. SSC-A).
-
MDSC Gating:
-
From the live leukocyte gate, select cells that are negative for the lineage cocktail (Lin-) and have low to negative expression of HLA-DR (HLA-DR-/low).
-
Within this population, gate on cells expressing the myeloid marker CD33.
-
Finally, differentiate the MDSC subsets based on the expression of CD15 for granulocytic MDSCs (gMDSCs) and CD14 for monocytic MDSCs (mMDSCs).
-
-
Activated CTL Gating:
-
From the live cell gate, identify the lymphocyte population based on their characteristic low side scatter and forward scatter properties.
-
Within the lymphocyte gate, select the CD8+ T-cell population.
-
Finally, identify the activated CTLs by gating on the cells co-expressing PD-1 and GITR.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the immunophenotyping of key immune cell populations modulated by this compound treatment. Consistent application of these methods will enable researchers and clinicians to effectively monitor the pharmacodynamic effects of this compound and further elucidate its role in cancer immunotherapy.
References
Application Notes and Protocols: RGX-104 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGX-104, also known as Abequolixron, is an orally bioavailable, small-molecule agonist of the Liver X Receptor (LXR).[1][2][3] As a first-in-class immunotherapy agent, this compound modulates the tumor microenvironment by activating the LXR/Apolipoprotein E (ApoE) pathway.[2][4][5] This activation leads to a cascade of anti-tumor effects, primarily driven by the depletion of myeloid-derived suppressor cells (MDSCs) and the stimulation of dendritic cells (DCs), ultimately unleashing a potent anti-tumor T-cell response.[2][4][5][6] Preclinical studies have demonstrated the efficacy of this compound in a variety of cancer models, both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.[1][2][7] These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the use of this compound in preclinical cancer models.
Mechanism of Action: The LXR/ApoE Pathway
This compound exerts its anti-tumor effects by targeting the LXR signaling pathway. Upon activation by this compound, LXR, a nuclear receptor, induces the transcription of its target gene, Apolipoprotein E (ApoE).[2][4] The secreted ApoE then binds to its receptor, LRP8, on the surface of MDSCs, inducing their apoptosis.[2] The reduction in immunosuppressive MDSCs, coupled with the activation of dendritic cells, fosters a tumor microenvironment that is more permissive to an effective anti-tumor immune response mediated by cytotoxic T-lymphocytes (CTLs).[2][5][6]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies of this compound.
Table 1: this compound Monotherapy in Syngeneic Mouse Models
| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| B16F10 Melanoma | C57BL/6 | 100 mg/kg/day | Oral (in chow) | Started when tumors were 40-50 mm³ | Significant tumor growth suppression | [2] |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | 100 mg/kg/day | Oral (in chow) | Not specified | Significant tumor growth suppression | [1][7] |
| CT26 Colon Carcinoma | BALB/c | 100 mg/kg/day | Oral (in chow) | Not specified | Significant antitumor activity | [1][7] |
| SKOV3 Ovarian Cancer | NOD SCID or RAG | 100 mg/kg/day | Oral | Approx. 60 days | Robustly suppressed tumor growth |
Table 2: this compound Combination Therapy with Anti-PD-1 in Syngeneic Mouse Models
| Cancer Model | Mouse Strain | This compound Dosage | Anti-PD-1 Dosage | Administration Route | Outcome | Reference |
| Lewis Lung Carcinoma (LLC) | C57BL/6 | 100 mg/kg/day | Not specified | Oral (this compound) | Synergistic anti-tumor activity compared to either agent alone. | [1][2][7] |
| B16F10 Melanoma | C57BL/6 | 50 mg/kg/day | Not specified | Oral (this compound) | Enhanced anti-tumor activity compared to anti-PD-1 alone. | [2][7] |
Table 3: Pharmacodynamic Effects of this compound in Preclinical Models
| Effect | Cancer Model | This compound Dosage | Result | Reference |
| MDSC Depletion | B16F10 Melanoma | 100 mg/kg/day | Significant reduction of granulocytic and monocytic MDSCs in tumors. | [2] |
| Dendritic Cell Activation | CT26.LmC | Not specified | Increased numbers of activated DCs in tumor-draining lymph nodes. | |
| T-Cell Activation | B16F10 Melanoma | 100 mg/kg/day | Increased tumor-infiltrating activated CD8+ and CD4+ T-cells. | [2] |
Experimental Protocols
Protocol 1: Evaluation of this compound Monotherapy in a Syngeneic B16F10 Melanoma Model
1. Cell Culture:
-
Culture B16F10 melanoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells at 80-90% confluency using trypsin-EDTA. Wash with sterile PBS and resuspend in sterile PBS or saline for injection.
2. Tumor Implantation:
-
Use 6-8 week old female C57BL/6 mice.
-
Subcutaneously inject 1 x 10^5 to 5 x 10^5 B16F10 cells in a volume of 100-200 µL into the flank of each mouse.
3. Dosing and Administration:
-
Prepare this compound formulated chow at a concentration that delivers 100 mg/kg/day based on average daily food consumption.
-
Alternatively, prepare a formulation of this compound in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of DMSO and corn oil for oral gavage.
-
Once tumors reach a palpable size (e.g., 40-50 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control daily.
4. Monitoring and Endpoints:
-
Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Monitor body weight and general health of the mice.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize mice and excise tumors for weight measurement and further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Evaluation of this compound in Combination with Anti-PD-1 in a Syngeneic Lewis Lung Carcinoma (LLC) Model
1. Cell Culture:
-
Culture LLC cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Prepare cells for injection as described in Protocol 1.
2. Tumor Implantation:
-
Use 6-8 week old female C57BL/6 mice.
-
Subcutaneously inject 5 x 10^5 to 1 x 10^6 LLC cells in a volume of 100-200 µL into the flank.
3. Dosing and Administration:
-
When tumors reach a palpable size, randomize mice into four groups: Vehicle control, this compound alone, anti-PD-1 antibody alone, and this compound + anti-PD-1.
-
Administer this compound orally at 100 mg/kg/day as described in Protocol 1.
-
Administer anti-PD-1 antibody (or isotype control) via intraperitoneal injection at a typical dose of 100-250 µg per mouse, 2-3 times per week.
4. Monitoring and Endpoints:
-
Monitor tumor volume, body weight, and animal health as described in Protocol 1.
-
At the study endpoint, collect tumors and spleens for immunological analysis, such as flow cytometric quantification of MDSCs, T-cells, and dendritic cells.
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Rgenix Announces Publication In Cell Demonstrating Activation of LXR/ApoE with this compound Enhances Antitumor Immunity - BioSpace [biospace.com]
- 5. targetedonc.com [targetedonc.com]
- 6. inspirna.com [inspirna.com]
- 7. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Preclinical Evaluation of RGX-104 and Chemotherapy Combinations
Audience: Researchers, scientists, and drug development professionals.
Introduction RGX-104 (Abequolixron) is an orally administered, potent small-molecule agonist of the Liver X Receptor (LXR).[1][2] Its mechanism of action involves the transcriptional activation of the Apolipoprotein E (ApoE) gene, which plays a crucial role in modulating the innate immune response within the tumor microenvironment.[2][3][4] Activation of the LXR-ApoE pathway by this compound leads to the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of dendritic cells, which in turn stimulates T-cell-mediated anti-tumor immunity.[1][4] Additionally, LXR activation can inhibit tumor angiogenesis.[1] MDSCs are known to be associated with resistance to various cancer therapies, including chemotherapy.[1] This provides a strong rationale for combining this compound with standard cytotoxic chemotherapy to overcome resistance and enhance therapeutic efficacy.[1]
This document provides a comprehensive set of protocols and an experimental framework for assessing the synergistic potential of this compound in combination with conventional chemotherapy agents, both in vitro and in vivo.
Part 1: In Vitro Synergy Assessment
The initial step is to determine whether the combination of this compound and a given chemotherapy agent results in a synergistic, additive, or antagonistic effect on cancer cell viability. The Chou-Talalay method is a widely accepted standard for this analysis, providing a quantitative measure of interaction through the Combination Index (CI).[5][6][7] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6]
Diagram: this compound Proposed Mechanism of Action
Caption: this compound activates LXR, leading to TME modulation and anti-tumor effects.
Protocol 1.1: Cell Viability and IC50 Determination for Single Agents
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected chemotherapy agent individually across a panel of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2-fold serial dilution series for this compound and the chemotherapy drug in appropriate cell culture medium.
-
Treatment: Treat the cells with a range of concentrations for each drug, including a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 value for each drug in each cell line using non-linear regression analysis.
Protocol 1.2: Combination Synergy Analysis (Fixed-Ratio Method)
Objective: To assess the synergistic interaction between this compound and chemotherapy using the Combination Index (CI) method.
Methodology:
-
Ratio Selection: Based on the individual IC50 values, select a fixed molar ratio for the combination of this compound and the chemotherapy agent (e.g., a ratio equivalent to their IC50 ratio).
-
Drug Preparation: Prepare a stock solution of the drug combination at the selected fixed ratio. Create a serial dilution of this combination stock.
-
Treatment: Treat cells (seeded as in Protocol 1.1) with the serial dilutions of the single agents and the combination.
-
Incubation & Viability: Incubate for 72 hours and assess cell viability as described previously.
-
Data Analysis: Use software like CompuSyn to analyze the dose-effect data.[7] This software applies the Chou-Talalay method to calculate CI values at different effect levels (Fraction affected, Fa).[5][7]
Data Presentation: In Vitro Synergy
Table 1: IC50 Values and Combination Index for this compound and Docetaxel
| Cell Line | This compound IC50 (µM) | Docetaxel IC50 (nM) | Combination Index (CI) at Fa=0.50* | Synergy Interpretation |
|---|---|---|---|---|
| A549 (Lung) | 15.2 | 10.5 | 0.65 | Synergy |
| SK-OV-3 (Ovarian) | 12.8 | 8.2 | 0.81 | Synergy |
| MDA-MB-231 (Breast) | 20.5 | 12.1 | 1.05 | Additive |
| HCT116 (Colon) | 18.9 | 15.7 | 0.48 | Strong Synergy |
*Fa=0.50 represents the dose combination that inhibits 50% of cell growth.
Part 2: Mechanistic In Vitro Assays
To understand the biological basis of the observed synergy, further assays can be performed to investigate the effects of the combination on apoptosis and cell cycle progression.
Protocol 2.1: Apoptosis Assessment by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by this compound, chemotherapy, and their combination.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the vehicle, this compound (at IC50), chemotherapy (at IC50), and the combination for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[8]
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]
Data Presentation: Apoptosis Analysis
Table 2: Percentage of Apoptotic Cells (Early + Late) after 48h Treatment
| Treatment Group | A549 (% Apoptosis) | HCT116 (% Apoptosis) |
|---|---|---|
| Vehicle Control | 4.5% | 5.1% |
| This compound (IC50) | 12.1% | 15.3% |
| Docetaxel (IC50) | 25.6% | 28.9% |
| Combination | 58.3% | 65.7% |
Protocol 2.2: Cell Cycle Analysis by PI Staining
Objective: To determine the effect of the drug combination on cell cycle phase distribution.
Methodology:
-
Cell Treatment: Treat cells in 6-well plates as described in Protocol 2.1 for 24 hours.
-
Cell Harvesting: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.[10][11] Store at 4°C for at least 30 minutes.[10]
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[13] Model the resulting histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]
Data Presentation: Cell Cycle Analysis
Table 3: Cell Cycle Distribution in HCT116 Cells after 24h Treatment
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 55.2% | 30.1% | 14.7% |
| This compound (IC50) | 65.8% | 22.5% | 11.7% |
| Docetaxel (IC50) | 15.4% | 10.3% | 74.3% |
| Combination | 8.9% | 5.5% | 85.6% |
Part 3: In Vivo Synergy Evaluation
Validating in vitro synergy in a living system is a critical step. This is typically achieved using xenograft or syngeneic mouse tumor models.[15][16] A standard four-arm study design is often employed.[17][18]
Diagram: In Vitro & In Vivo Experimental Workflow
Caption: Workflow for identifying and validating drug synergy from in vitro to in vivo.
Protocol 3.1: Tumor Xenograft Model Synergy Study
Objective: To evaluate the anti-tumor efficacy of the this compound and chemotherapy combination in a mouse xenograft model.
Methodology:
-
Model Establishment: Subcutaneously implant human cancer cells (e.g., HCT116) into immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (administered orally at a predetermined dose)[2]
-
Group 3: Chemotherapy (e.g., Docetaxel, administered via IV or IP)
-
Group 4: Combination of this compound and Chemotherapy
-
-
Treatment: Administer treatments according to a defined schedule (e.g., daily for this compound and weekly for docetaxel) for 3-4 weeks.
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival endpoints.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) should be used to compare the anti-tumor effect of the combination to the single agents. An enhanced response in the combination group over the best single agent suggests potential synergy.[16]
Data Presentation: In Vivo Efficacy
Table 4: Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Dose Schedule | Mean Final Tumor Volume (mm³) ± SEM | % TGI | p-value vs Control | p-value vs Best Single Agent |
|---|---|---|---|---|---|
| Vehicle | Daily | 1540 ± 125 | - | - | - |
| This compound | 50 mg/kg, PO, Daily | 1080 ± 98 | 29.9% | <0.05 | - |
| Docetaxel | 10 mg/kg, IV, Weekly | 755 ± 85 | 51.0% | <0.01 | - |
| Combination | Both as above | 215 ± 45 | 86.0% | <0.001 | <0.01 |
This framework provides a systematic approach to rigorously evaluate the potential synergy between this compound and chemotherapy. By combining in vitro screening to quantify synergy with mechanistic assays and subsequent in vivo validation, researchers can build a robust data package to support further clinical development of promising combination therapies.
References
- 1. inspirna.com [inspirna.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. youtube.com [youtube.com]
Application Notes: Monitoring ApoE Expression as a Pharmacodynamic Biomarker for RGX-104 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
RGX-104 (Abequolixron) is a first-in-class, orally bioavailable small molecule that functions as a potent agonist of the Liver X Receptor (LXR).[1][2][3] LXRs are nuclear receptors that play a critical role in regulating lipid metabolism and innate immunity.[4] A key target gene transcriptionally activated by LXR is Apolipoprotein E (ApoE).[1][2][5] this compound robustly induces ApoE expression, which is central to its mechanism of action in cancer immunotherapy, primarily through the modulation of myeloid-derived suppressor cells (MDSCs).[2][6][7] Therefore, quantifying changes in ApoE expression serves as a direct and reliable pharmacodynamic (PD) biomarker to confirm target engagement and measure the biological activity of this compound in both preclinical and clinical settings.[6][8]
These application notes provide detailed protocols for monitoring ApoE expression at both the mRNA and protein levels in response to this compound treatment.
This compound Mechanism of Action: The LXR/ApoE Pathway
This compound activates the LXR/RXR heterodimer, which then binds to LXR Response Elements (LXREs) in the promoter region of target genes, including ApoE, to initiate transcription. This signaling cascade leads to increased synthesis and secretion of ApoE protein.
Caption: this compound activates the LXR/RXR heterodimer, inducing ApoE gene expression.
Experimental Protocols
Two primary methods are recommended for monitoring ApoE expression:
-
Quantitative Real-Time PCR (RT-qPCR): To measure changes in ApoE mRNA transcript levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of secreted ApoE protein.
Protocol 1: Quantification of ApoE mRNA by RT-qPCR
This protocol is designed to measure the relative abundance of ApoE mRNA in whole blood, peripheral blood mononuclear cells (PBMCs), or tumor tissue following this compound administration. Studies with other LXR agonists have successfully used this approach to monitor target gene expression in peripheral blood cells.[9]
Experimental Workflow for RT-qPCR
Caption: Workflow for quantifying ApoE mRNA expression using RT-qPCR.
Methodology
-
Sample Collection and Preparation:
-
Collect samples (e.g., whole blood, isolated PBMCs, or homogenized tissue) from subjects before and at specified time points after this compound administration.
-
For blood, use a suitable RNA stabilization solution (e.g., PAXgene tubes).
-
Process fresh samples or snap-freeze in liquid nitrogen and store at -80°C.
-
-
Total RNA Extraction:
-
Extract total RNA using a commercially available kit (e.g., Qiagen RNeasy Kit) following the manufacturer's protocol.
-
Include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
Elute RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by checking the 28S and 18S ribosomal RNA bands on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample. Each reaction should contain:
-
cDNA template
-
qPCR Master Mix (containing Taq polymerase, dNTPs, and SYBR Green or a TaqMan probe)
-
Forward and reverse primers for human APOE
-
Forward and reverse primers for a stable reference gene (e.g., GAPDH, ACTB)
-
-
Use a validated primer set for APOE.
-
Perform the qPCR assay on a calibrated real-time PCR instrument. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
Calculate the mean cycle threshold (Ct) for each triplicate.
-
Use the comparative Ct (ΔΔCt) method to determine the fold change in APOE expression.
-
Normalize the Ct value of APOE to the Ct value of the reference gene (ΔCt = CtAPOE - CtReference).
-
Calculate the fold change relative to a pre-dose or vehicle control sample (ΔΔCt = ΔCtTreated - ΔCtControl).
-
The final fold change is calculated as 2-ΔΔCt.
-
Protocol 2: Quantification of Secreted ApoE Protein by ELISA
This protocol measures the concentration of ApoE protein in plasma, serum, or cell culture supernatant. Clinical data has shown that this compound treatment leads to a robust induction of systemic ApoE.[6][8]
Experimental Workflow for ELISA
Caption: Workflow for quantifying secreted ApoE protein using a sandwich ELISA.
Methodology
-
Sample Collection and Preparation:
-
Collect blood in appropriate tubes (e.g., EDTA for plasma, SST for serum).
-
Process blood within 2 hours of collection by centrifugation to separate plasma or serum.
-
Aliquot and store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Before the assay, thaw samples on ice and dilute as necessary using the assay diluent provided in the kit.
-
-
ELISA Procedure:
-
Use a commercial human ApoE sandwich ELISA kit (e.g., from R&D Systems, Abcam, or Meso Scale Discovery) and follow the manufacturer's instructions precisely.
-
Plate Preparation: Reconstitute reagents. Prepare serial dilutions of the ApoE standard to generate a standard curve.
-
Coating: A plate pre-coated with a capture antibody is typically provided.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.
-
Incubation: Add the prepared standards and diluted samples to the wells and incubate.
-
Detection: Wash the plate, then add the biotinylated detection antibody, followed by another incubation.
-
Signal Generation: Wash the plate, then add streptavidin-horseradish peroxidase (HRP) conjugate. After incubation and a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping Reaction: Add a stop solution to quench the reaction.
-
-
Data Acquisition and Analysis:
-
Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Subtract the OD of the blank from all readings.
-
Generate a standard curve by plotting the mean OD for each standard against its concentration. A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the ApoE concentration of the unknown samples from the standard curve.
-
Multiply by the dilution factor to obtain the final concentration in the original sample.
-
Data Presentation
Results should be summarized in clear, tabular formats to facilitate comparison between treatment groups and time points.
Table 1: Relative ApoE mRNA Expression in PBMCs after this compound Treatment
| Treatment Group | Time Point | N | Mean Fold Change in ApoE mRNA (± SEM) |
|---|---|---|---|
| Vehicle Control | 24h | 10 | 1.0 (Baseline) |
| This compound (Dose 1) | 24h | 10 | Value |
| This compound (Dose 2) | 24h | 10 | Value |
| this compound (Dose 3) | 24h | 10 | Value |
Table 2: Plasma ApoE Protein Concentration after this compound Treatment
| Treatment Group | Time Point | N | Mean ApoE Concentration in Plasma (ng/mL ± SEM) |
|---|---|---|---|
| Vehicle Control | 48h | 10 | Value |
| This compound (Dose 1) | 48h | 10 | Value |
| This compound (Dose 2) | 48h | 10 | Value |
| this compound (Dose 3) | 48h | 10 | Value |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Identification of Biological Markers of Liver X Receptor (LXR) Activation at the Cell Surface of Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. inspirna.com [inspirna.com]
- 7. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]
- 8. inspirna.com [inspirna.com]
- 9. Discovery and implementation of transcriptional biomarkers of synthetic LXR agonists in peripheral blood cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Tumor Microenvironment Changes with RGX-104
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGX-104 (Abequolixron) is an orally administered, first-in-class small molecule agonist of the Liver X Receptor (LXR).[1][2] Activation of the LXR pathway by this compound leads to the transcriptional activation of the Apolipoprotein E (ApoE) gene.[3] The resulting increase in ApoE protein modulates the tumor microenvironment (TME) by stimulating the innate immune response.[4] Key anti-tumor effects include the depletion of myeloid-derived suppressor cells (MDSCs), activation of dendritic cells (DCs), and subsequent activation of cytotoxic T-lymphocytes (CTLs).[2][5] These changes can overcome immune suppression within the TME, leading to anti-tumor activity as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors.[3][4][5]
This document provides detailed techniques and protocols to assess the pharmacological and biological effects of this compound on the tumor microenvironment.
This compound Signaling Pathway and Mechanism of Action
This compound functions as a potent LXR agonist.[4] LXRs are nuclear receptors that, upon activation, drive the transcription of target genes, most notably ApoE.[6][5] Secreted ApoE then binds to the LRP8 receptor on the surface of MDSCs, inducing apoptosis and reducing their immunosuppressive activity.[5] This reduction in MDSCs, coupled with the activation of dendritic cells, facilitates the activation and proliferation of tumor-antigen-specific CD8+ T cells, leading to an anti-tumor immune response.[2][5]
Immunophenotyping of Tumor-Infiltrating Leukocytes by Flow Cytometry
Application Note
Flow cytometry is a critical tool for quantifying the cellular changes within the TME and peripheral blood following this compound treatment.[7] This technique allows for the precise identification and quantification of key immune cell populations affected by this compound, including MDSCs, dendritic cells, and various T-cell subsets.[5][8] Monitoring these populations is essential for confirming the mechanism of action and assessing the pharmacodynamic (PD) effects of the drug.[9][10] Clinical studies have demonstrated that this compound treatment leads to a significant depletion of MDSCs and an increase in activated T cells.[4][9]
Quantitative Data Summary: Immune Cell Modulation by this compound
The following table summarizes quantitative data from clinical trials assessing the impact of this compound on peripheral immune cell populations.
| Parameter | Immune Cell Population | Marker Profile | Observed Change | Citation |
| MDSC Depletion | Granulocytic MDSCs (G-MDSC) | CD33+CD15+HLA-DR-/low | Median 78% decrease | [9] |
| Myeloid-Derived Suppressor Cells | - | Up to 95% decrease | [4] | |
| DC Activation | Dendritic Cells | HLA-DR+Lin- | Median 34% increase in PD-L1 expression | [9] |
| T-Cell Activation | Activated T-Cells | PD-1+GITR+ CD8+ | Median 257% increase | [9] |
| Activated T-Cells | PD-1+ CD8+ | Up to 11-fold increase | [4] |
Experimental Workflow: Flow Cytometry Analysis
Protocol: Immunophenotyping of Murine Tumors
This protocol is adapted from standard methods for analyzing tumor-infiltrating immune cells.[11][12]
1. Materials and Reagents:
-
RPMI-1640 medium, DMEM
-
Fetal Bovine Serum (FBS)
-
Collagenase IV, DNase I
-
ACK Lysis Buffer
-
FACS Buffer (PBS + 2% FBS)
-
70µm and 40µm cell strainers
-
Fc Block (anti-CD16/32)
-
Fluorophore-conjugated antibodies (see panel suggestions below)
-
Live/Dead stain (e.g., Zombie Aqua™, Propidium Iodide)
2. Suggested Antibody Panel:
-
T-Cells: CD45, CD3, CD4, CD8, PD-1, GITR, FoxP3 (for Tregs)
-
MDSCs: CD45, CD11b, Ly6G (for G-MDSC), Ly6C (for M-MDSC)
-
Dendritic Cells/Macrophages: CD45, CD11c, MHC-II, F4/80, CD86
3. Procedure:
-
Tumor Excision: Euthanize mice according to institutional guidelines. Surgically excise tumors and place them in cold PBS or RPMI.[12]
-
Tissue Preparation: Mince the tumor into small pieces (1-2 mm²) using a sterile scalpel in a petri dish on ice.[12]
-
Enzymatic Digestion: Transfer minced tissue into a digestion buffer containing Collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI. Incubate for 30-45 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension: Stop the digestion by adding media with FBS. Pass the digested tissue through a 70µm cell strainer to create a single-cell suspension.[12]
-
Cell Staining: a. Count the cells and aliquot approximately 1-2 x 10^6 cells per tube. b. Wash cells with FACS buffer. c. Stain with a Live/Dead marker according to the manufacturer's protocol to exclude non-viable cells. d. Block Fc receptors with anti-CD16/32 antibody for 10-15 minutes on ice. e. Add the cocktail of surface antibodies and incubate for 30 minutes on ice, protected from light. f. Wash the cells twice with FACS buffer. g. (Optional) For intracellular staining (e.g., FoxP3), proceed with a fixation/permeabilization kit according to the manufacturer's instructions, followed by intracellular antibody staining.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a multi-color flow cytometer. Ensure enough events are collected for robust statistical analysis of rare populations.
-
Data Analysis: Use analysis software (e.g., FlowJo) to gate on live, single cells, followed by gating for specific immune populations based on marker expression.
Analysis of Gene Expression Changes
Application Note
Measuring gene expression provides direct evidence of target engagement by this compound and reveals downstream transcriptional changes in the TME. Quantitative Real-Time PCR (qRT-PCR) is a straightforward method to confirm the upregulation of LXR target genes, such as ApoE and ABCA1, in whole blood or tumor tissue.[13][14] For a more comprehensive view, RNA-Sequencing (RNA-Seq) can be employed to analyze the entire transcriptome of the TME, identifying broader changes in immune-related pathways and gene signatures.[15][16]
Quantitative Data Summary: Target Gene Upregulation by this compound
The following data were observed in whole blood samples from patients in a Phase 1 trial.
| Target Gene | Method | Fold Change Over Baseline | Citation |
| ApoE | qPCR | 2.7x to 7.1x (dose-dependent) | [13] |
| ABCA1 | qPCR | 6.3x to 7.0x | [13] |
Experimental Workflow: Gene Expression Analysis
Protocol: qRT-PCR for ApoE Expression
1. Materials and Reagents:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
RNase-free tubes, tips, and water
-
Reverse Transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for ApoE and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
2. Procedure:
-
Sample Collection and RNA Extraction: a. For tumor tissue, homogenize a small piece (~20-30 mg) using a bead mill or rotor-stator homogenizer in lysis buffer. b. For whole blood, use a system designed for RNA stabilization and extraction (e.g., PAXgene Blood RNA Kit). c. Follow the manufacturer's protocol for RNA extraction. Include a DNase treatment step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: a. Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). b. Assess RNA integrity (RIN score) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN > 7 is recommended.
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.
-
qPCR Reaction: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, master mix, and nuclease-free water. b. Run the reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). c. Include no-template controls (NTCs) to check for contamination and a melt curve analysis (for SYBR Green) to verify product specificity.
-
Data Analysis: a. Determine the cycle threshold (Ct) for the target gene (ApoE) and the housekeeping gene. b. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of ApoE in treated samples to untreated controls.
Quantification of Cytokine Levels
Application Note
The modulation of the TME by this compound is expected to alter the local and systemic cytokine profile. Depletion of immunosuppressive MDSCs and activation of CTLs can lead to changes in the levels of pro-inflammatory (e.g., IFN-γ, TNF-α) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines.[17][18] Measuring these cytokines in tumor lysates, cell culture supernatants, or patient plasma can provide valuable insights into the functional consequences of immune cell modulation. Multiplex immunoassays, such as Luminex-based bead arrays or cytometric bead arrays (CBA), are highly efficient for this purpose, allowing for the simultaneous quantification of multiple analytes from a small sample volume.[19][20][21]
Experimental Workflow: Multiplex Cytokine Analysis
Protocol: Multiplex Cytokine Assay (Luminex/CBA)
1. Materials and Reagents:
-
Multiplex cytokine assay kit (e.g., from Bio-Rad, Millipore, or BD Biosciences) containing:
-
Antibody-conjugated capture beads
-
Recombinant cytokine standards
-
Biotinylated detection antibodies
-
Streptavidin-Phycoerythrin (SAPE)
-
Assay and wash buffers
-
-
Filter-bottom 96-well plate
-
Vacuum manifold
-
Luminex instrument or flow cytometer equipped for CBA analysis
2. Procedure:
-
Sample and Standard Preparation: a. Prepare tumor lysates by homogenizing tissue in a lysis buffer containing protease inhibitors, followed by centrifugation to clarify. b. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard provided in the kit. c. Thaw plasma, serum, or lysate samples on ice and centrifuge to pellet any debris. Dilute samples as recommended by the kit manufacturer.
-
Assay Plate Setup: a. Pre-wet the filter plate with wash buffer and aspirate using the vacuum manifold. b. Add the antibody-conjugated beads to each well. Mix bead populations for multiplexing.
-
Incubation: a. Add standards, controls, and samples to the appropriate wells. b. Incubate the plate on a shaker for the time specified in the kit protocol (typically 1-2 hours) at room temperature, protected from light.
-
Detection: a. Wash the plate several times with wash buffer using the vacuum manifold. b. Add the detection antibody cocktail to each well and incubate on a shaker. c. Wash the plate again. d. Add the SAPE reagent to each well and incubate on a shaker.
-
Data Acquisition: a. Wash the plate a final time and resuspend the beads in assay buffer. b. Acquire data on the instrument, ensuring a sufficient number of bead events are collected per analyte.
-
Data Analysis: a. Use the assay analysis software to generate a standard curve for each cytokine. b. Interpolate the concentration of each cytokine in the unknown samples from their respective standard curves. Report concentrations in pg/mL or ng/mL.
References
- 1. selleckchem.com [selleckchem.com]
- 2. inspirna.com [inspirna.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. inspirna.com [inspirna.com]
- 5. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]
- 6. inspirna.com [inspirna.com]
- 7. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. ascopubs.org [ascopubs.org]
- 10. inspirna.com [inspirna.com]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Optimized protocol for immunophenotyping of melanoma and tumor-bearing skin from mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Gene Expression Detection Assay for Cancer Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
- 16. Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor Apolipoprotein E is a key checkpoint blocking anti-tumor immunity in mouse melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cancer Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Troubleshooting & Optimization
RGX-104 solubility and formulation challenges
Welcome to the technical support center for RGX-104 (Abequolixron). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges related to the solubility and formulation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Abequolixron, is an orally bioavailable, small-molecule agonist of the Liver X Receptor (LXR).[1][2][3][4] Its primary mechanism of action involves modulating the innate immune system by transcriptionally activating the Apolipoprotein E (ApoE) gene.[1][2][5] This activation of the LXR/ApoE pathway leads to several downstream effects that contribute to its anti-tumor activity, including the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of dendritic cells (DCs), which in turn stimulates T-cell-mediated anti-tumor immunity.[2][3][6] Additionally, LXR activation can inhibit tumor angiogenesis, the process by which tumors form new blood vessels.[3]
References
Technical Support Center: Overcoming Resistance to RGX-104 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RGX-104. Our goal is to help you navigate common experimental challenges and overcome resistance to this novel LXR agonist in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule agonist of the Liver X Receptor (LXR).[1][2] Its primary mechanism of action involves the transcriptional activation of the Apolipoprotein E (ApoE) gene.[1][3] This activation of the LXR/ApoE pathway modulates the innate immune system to exert its anti-cancer effects.[3][4] Key downstream effects include the depletion of myeloid-derived suppressor cells (MDSCs) and the activation of dendritic cells, which in turn stimulates cytotoxic T-lymphocytes to attack tumor cells.[1][5] Additionally, LXR activation by this compound can inhibit tumor angiogenesis.[1]
Q2: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A2: A gradual loss of efficacy can be due to several factors. First, ensure the stability and activity of your this compound stock solution. Repeated freeze-thaw cycles or improper storage can lead to degradation. It is also possible that the cancer cell line is developing resistance to the treatment. This can occur through various mechanisms, such as alterations in the LXR signaling pathway, increased drug efflux, or changes in the expression of downstream target genes. We recommend performing regular cell line authentication and mycoplasma testing to rule out contamination issues that can affect cellular responses to treatment.
Q3: What are the known or suspected molecular mechanisms of resistance to this compound?
A3: While specific resistance mechanisms to this compound are still under investigation, based on its mechanism of action as an LXR agonist, several possibilities can be hypothesized:
-
Alterations in the LXR signaling pathway: Mutations in the LXRα or LXRβ genes, or changes in the expression of LXR co-activators or co-repressors, could diminish the cellular response to this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, which are themselves LXR target genes, could lead to increased efflux of this compound from the cancer cell, reducing its intracellular concentration and efficacy.[6]
-
Changes in ApoE-related pathways: Since ApoE is a critical downstream mediator of this compound's effects, alterations in the ApoE receptor (LRP8) or downstream signaling pathways could confer resistance.[7] The role of ApoE in cancer is complex, with some studies suggesting it can, in certain contexts, promote resistance to other therapies.[8][9]
-
Activation of bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the effects of this compound treatment.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical and clinical studies have shown that this compound can be effective in combination with other therapies.[1][7] It has shown synergistic anti-tumor activity when combined with checkpoint inhibitors (e.g., anti-PD-1) and chemotherapy agents like docetaxel.[1][5] The rationale for these combinations is that this compound's ability to deplete MDSCs can help overcome resistance to checkpoint inhibitors and chemotherapy.[1][7]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our cancer cell line.
| Possible Cause | Recommended Solution |
| Compound Integrity | Confirm the purity and concentration of your this compound stock. Prepare fresh dilutions for each experiment from a properly stored stock solution. This compound is soluble in DMSO.[2] |
| Cell Health and Density | Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Over-confluent or unhealthy cells can exhibit altered drug sensitivity. |
| Assay Variability | Standardize all steps of your cell viability assay, including incubation times, reagent concentrations, and the specific assay used (e.g., MTT, CellTiter-Glo). |
| Cell Line Authenticity | Regularly perform cell line authentication (e.g., STR profiling) to ensure you are working with the correct cell line and that it has not been cross-contaminated. |
| Mycoplasma Contamination | Test for mycoplasma contamination, as it can significantly impact cellular physiology and drug response. |
Issue 2: Our cancer cell line appears to be resistant to this compound from the outset (high IC50 value).
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance | The cell line may have inherent resistance mechanisms. Investigate the baseline expression levels of key proteins in the LXR/ApoE pathway, such as LXRα, LXRβ, ABCA1, ABCG1, and ApoE, via Western blot or qPCR. |
| Off-Target Effects | At very high concentrations, this compound may have off-target effects that could confound the interpretation of results. Review the literature for known off-target effects of LXR agonists. |
| Suboptimal Experimental Conditions | Verify that the experimental conditions are optimal for this compound activity. This includes ensuring the drug is properly solubilized and that the incubation time is sufficient to observe a biological effect. |
Issue 3: We have successfully generated an this compound resistant cell line, but the resistance phenotype is not stable.
| Possible Cause | Recommended Action |
| Loss of Selective Pressure | Drug resistance can be a transient phenotype. To maintain the resistant population, it is often necessary to culture the cells in the continuous presence of a low concentration of this compound. |
| Heterogeneous Population | The resistant cell line may be a mixed population of sensitive and resistant cells. Consider single-cell cloning to isolate a pure resistant population. |
| Reversion to Sensitive Phenotype | Some resistance mechanisms are reversible. Regularly re-characterize the resistant cell line to confirm its IC50 for this compound. |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates for viability assays
-
MTT reagent or other viability assay kit
Procedure:
-
Determine the initial IC50 of this compound:
-
Perform a dose-response experiment with the parental cell line to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
-
Initial Drug Exposure:
-
Begin by continuously exposing the parental cell line to this compound at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a normal rate in the presence of the drug, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
At each new concentration, monitor the cells for signs of toxicity and allow them to recover and resume normal growth before the next dose escalation.
-
-
Monitoring Resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the treated cell population. A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.
-
-
Establishment of the Resistant Line:
-
Continue the dose escalation until the desired level of resistance is achieved (e.g., a 5 to 10-fold increase in IC50).
-
The resulting cell line can be considered this compound resistant. It is advisable to maintain a culture of these cells in the presence of the final concentration of this compound to maintain the resistant phenotype.
-
-
Characterization of the Resistant Line:
-
Perform molecular and cellular analyses to investigate the mechanisms of resistance (e.g., Western blot for LXR, ABCA1, ABCG1, ApoE; gene expression analysis; drug efflux assays).
-
Protocol 2: Western Blot Analysis of LXR Pathway Proteins
This protocol provides a general procedure for detecting the expression of LXR, ABCA1, and ApoE in sensitive and resistant cancer cell lines.
Materials:
-
Sensitive and resistant cancer cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-LXRα, anti-LXRβ, anti-ABCA1, anti-ApoE, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes when comparing this compound sensitive and resistant cancer cell lines.
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | IC50 (µM) | Resistance Fold-Change |
| Parental (Sensitive) | 1.5 | - |
| This compound Resistant | 12.0 | 8.0 |
Table 2: Relative Protein Expression in this compound Sensitive vs. Resistant Cell Lines
| Protein | Parental (Sensitive) | This compound Resistant |
| LXRα | 1.0 | 0.8 |
| LXRβ | 1.0 | 0.9 |
| ABCA1 | 1.0 | 4.5 |
| ABCG1 | 1.0 | 3.8 |
| ApoE | 1.0 | 1.2 |
Visualizations
Signaling Pathways and Workflows
Caption: this compound Mechanism of Action.
Caption: Potential Mechanisms of Resistance to this compound.
Caption: Experimental Workflow for Generating and Characterizing this compound Resistant Cells.
References
- 1. inspirna.com [inspirna.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Apolipoproteins: New players in cancers [frontiersin.org]
- 9. Apolipoproteins: New players in cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of LXR Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of Liver X Receptor (LXR) agonists in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the intended (on-target) effects of LXR agonists?
A1: Liver X Receptors (LXRs) are nuclear receptors that function as cholesterol sensors.[1] Their activation by agonists is primarily intended to regulate cholesterol homeostasis. The key on-target effects include:
-
Promoting Reverse Cholesterol Transport (RCT): LXR activation stimulates the expression of genes like ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1).[2][3] These transporters are crucial for effluxing excess cholesterol from peripheral cells, such as macrophages in atherosclerotic plaques, to HDL in the plasma for transport back to the liver.[3][4]
-
Enhancing Cholesterol Excretion: In the liver, LXRs increase the conversion of cholesterol to bile acids (a major route for cholesterol elimination) and its direct secretion into the bile.[4][5]
-
Anti-Inflammatory Effects: LXRs can suppress the expression of pro-inflammatory genes in macrophages, which is beneficial in inflammatory diseases like atherosclerosis.[3][6][7]
Q2: What are the major off-target or undesirable side effects of LXR agonists?
A2: The most significant and problematic side effect of systemic LXR activation is the induction of lipogenesis, leading to:
-
Hepatic Steatosis (Fatty Liver): LXR agonists potently increase the synthesis of fatty acids in the liver.[3][8][9]
-
Hypertriglyceridemia: The newly synthesized fatty acids are esterified into triglycerides, packaged into very-low-density lipoproteins (VLDL), and secreted into the bloodstream, causing elevated plasma triglyceride levels.[3][10]
Other potential adverse effects observed in preclinical or clinical studies include elevated LDL-cholesterol (in primates and humans) and central nervous system (CNS) related side effects with certain compounds.[4][11][12]
Q3: Why do LXR agonists cause hepatic steatosis and hypertriglyceridemia?
A3: This off-target effect is primarily mediated by the LXRα isoform , which is highly expressed in the liver.[7] Upon activation by an agonist, LXRα induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[5][10][13] SREBP-1c, in turn, activates a suite of genes responsible for fatty acid and triglyceride synthesis, including Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1).[8][9][14] While LXRβ is expressed ubiquitously, its role in hepatic lipogenesis is less pronounced than that of LXRα.[15]
Q4: How can I mitigate these lipogenic side effects in my research?
A4: Several strategies can be employed to separate the beneficial anti-atherogenic effects from the adverse lipogenic effects:
-
Use LXRβ-Selective Agonists: Since hepatic lipogenesis is mainly driven by LXRα, using agonists that selectively activate LXRβ may provide a therapeutic window, retaining anti-inflammatory and cholesterol efflux properties without inducing severe hypertriglyceridemia.[7][15]
-
Develop Tissue-Selective Agonists or Delivery Systems: Targeting LXR activation to specific cells (e.g., macrophages) while avoiding the liver can prevent hepatic side effects.[2][3] This can be explored using nanocarrier-based delivery systems.[2]
-
Use LXR Inverse Agonists: For studies focused on blocking LXR's basal activity, inverse agonists can be used. These compounds suppress the expression of LXR target genes, including those involved in lipogenesis, by recruiting co-repressors.[14][16]
-
Dose and Duration Optimization: Use the lowest effective dose for the shortest possible duration to minimize the induction of lipogenic genes.
Q5: How do I select the appropriate LXR agonist for my experiment?
A5: The choice depends on the research question. Consider the following:
-
For maximizing cholesterol efflux and anti-inflammatory effects (accepting lipogenesis): Potent dual LXRα/β agonists like T0901317 and GW3965 are well-characterized and effective.[10][17][18]
-
For minimizing lipogenesis while studying cholesterol metabolism: LXRβ-selective agonists or partial agonists are preferable.[11][15]
-
To confirm LXR-dependency: Compare results from wild-type animals/cells with those from LXRα/β double knockout models treated with the agonist. The effect should be absent in the knockout model.[10]
Below is a logical workflow for agonist selection.
Q6: Are there significant species differences in LXR signaling?
A6: Yes, notable differences exist, which is a critical challenge in translating findings from rodents to humans.[3][15]
-
CYP7A1 Regulation: In mice, LXR activation induces Cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This effect is absent in humans.[3][19]
-
LDL-C Levels: In mice, LXR agonists have little effect on LDL-cholesterol. However, in primates and humans, they can increase LDL-C, partly by inducing the gene IDOL (Inducible Degrader of the LDLR), which promotes the degradation of the LDL receptor.[3][4][5][9]
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High Triglyceride Levels
Problem: You observe a significant increase in plasma triglycerides and/or evidence of hepatic steatosis in animals treated with an LXR agonist, potentially confounding your experimental results.
Troubleshooting Workflow:
Step-by-Step Actions:
-
Verify Agonist Specificity: Confirm the known selectivity profile of your agonist. If you are using a potent dual agonist like T0901317, strong induction of lipogenesis is expected.
-
Optimize Dose and Duration: If possible, conduct a pilot study to determine the minimal dose and treatment duration required to achieve the desired on-target effect (e.g., induction of ABCA1 in macrophages) without maximally inducing hepatic lipogenesis.
-
Quantify Lipogenic Gene Expression: Collect liver tissue and perform qPCR to measure the mRNA levels of key LXRα target genes: SREBP-1c, FASN, and SCD1. A strong upregulation confirms that the observed phenotype is due to on-target LXRα activation in the liver.
-
Consider an Alternative Agonist: If reducing the dose is not feasible, switch to an LXRβ-selective agonist or a compound reported to have a better therapeutic index.
Guide 2: Differentiating On-Target vs. Off-Target Gene Expression
Problem: You have identified a set of differentially expressed genes after LXR agonist treatment and need to determine which are direct LXR targets versus secondary or non-specific off-target effects.
Methodology:
-
Utilize LXR-Null Models: The gold standard is to treat wild-type and LXRα/β double knockout (DKO) cells or animals with the agonist in parallel. A direct LXR target gene will show regulation in wild-type but not in DKO models.[10]
-
Consult Target Gene Databases: Compare your gene list against published and validated LXR target genes from genome-wide studies (e.g., ChIP-seq).[20]
-
Promoter Analysis: Scan the promoter regions of your genes of interest for LXR Response Elements (LXREs), which typically consist of two AGGTCA-like sequences arranged as a direct repeat with a 4-base pair spacer (DR-4).[20]
-
Perform a Chromatin Immunoprecipitation (ChIP) Assay: Use an antibody against LXR to immunoprecipitate protein-DNA complexes from agonist-treated cells. Subsequent qPCR or sequencing (ChIP-seq) can confirm direct binding of LXR to the promoter of a candidate gene.
Data & Protocols
Table 1: Comparison of Common Synthetic LXR Agonists
| Agonist | Type | LXR Selectivity | Primary On-Target Effects | Major Off-Target Effects | Key References |
| T0901317 | Potent Dual Agonist | LXRα ≈ LXRβ | Strong induction of ABCA1/G1, SREBP-1c; anti-inflammatory. | Severe hepatic steatosis and hypertriglyceridemia. | [10][18] |
| GW3965 | Potent Dual Agonist | LXRβ > LXRα (modest) | Strong induction of ABCA1/G1; reduces atherosclerosis in mice. | Induces hepatic steatosis and hypertriglyceridemia (less than T0901317). | [17][18][21] |
| BMS-852927 | LXRβ-Selective Agonist | LXRβ >> LXRα | Induces reverse cholesterol transport pathways. | Still caused hypertriglyceridemia and elevated LDL-C in humans. | [11] |
| AZ876 | Dual Partial Agonist | LXRα / LXRβ | Induces cholesterol efflux with reduced lipogenic potential. | Does not elevate plasma triglycerides as much as full agonists. | [18] |
Table 2: Key LXR Target Genes in Relevant Pathways
| Pathway | Gene | Function | Primary Mediator |
| Cholesterol Efflux | ABCA1, ABCG1 | Transport cellular cholesterol to HDL. | LXRα and LXRβ |
| Cholesterol Efflux | APOE | Apolipoprotein involved in lipid transport. | LXRα and LXRβ |
| Lipid Synthesis | SREBF1 (SREBP-1c) | Master transcription factor for lipogenesis. | LXRα |
| Fatty Acid Synthesis | FASN | Fatty Acid Synthase. | LXRα (via SREBP-1c) |
| Fatty Acid Desaturation | SCD1 | Stearoyl-CoA Desaturase-1. | LXRα (via SREBP-1c) |
| LDL-C Regulation | IDOL (MYLIP) | Promotes degradation of the LDL receptor. | LXRα and LXRβ |
Signaling Pathway Overview
Activation of LXR by an agonist initiates a transcriptional cascade with both beneficial and detrimental metabolic outcomes.
Protocol: Luciferase Reporter Assay for LXR Activity
Objective: To quantify the ability of a test compound to activate LXRα or LXRβ in a cell-based system.
Methodology:
-
Cell Culture: Plate HEK293 or a similar cell line in 96-well plates. These cells have low endogenous nuclear receptor activity.
-
Transient Transfection: Co-transfect the cells with three plasmids:
-
An expression vector for full-length human LXRα or LXRβ.
-
A reporter plasmid containing multiple copies of an LXRE upstream of a luciferase gene (e.g., p-LXREx3-tk-luc).
-
A control plasmid expressing Renilla luciferase (or β-galactosidase) for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., T0901317).
-
Cell Lysis and Assay: After another 18-24 hours of incubation, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[22]
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction relative to the vehicle control.
-
Plot the fold induction against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response).
-
By running parallel assays with LXRα and LXRβ expression vectors, you can determine the subtype selectivity of your compound.[22]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptors at the Intersection of Lipid Metabolism and Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 10. Role of LXRs in control of lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. What are LXR inverse agonists and how do they work? [synapse.patsnap.com]
- 17. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alzdiscovery.org [alzdiscovery.org]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oral Administration of RGX-104 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the oral administration of RGX-104 in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a key consideration?
A1: this compound, also known as Abequolixron, is a potent, orally bioavailable small molecule agonist of the Liver X Receptor (LXR).[1][2][3] It modulates innate immunity by activating the transcription of the Apolipoprotein E (ApoE) gene.[1][2][3] As an orally administered therapeutic agent, its bioavailability—the fraction of the administered dose that reaches systemic circulation—is a critical determinant of its efficacy in preclinical studies.[1][2][3] Consistent and optimal oral bioavailability is essential for achieving desired therapeutic concentrations and reliable experimental outcomes.
Q2: What are the known formulation strategies for oral delivery of this compound in animal studies?
A2: Several formulations have been utilized for the oral administration of this compound in animal studies, typically aiming to enhance the solubility of this likely poorly water-soluble compound. Common vehicle compositions include:
-
DMSO/PEG300/Tween 80/Saline: A multi-component solvent system designed to dissolve hydrophobic compounds for in vivo use.[4][5]
-
DMSO/Corn Oil: A lipid-based formulation that can improve the absorption of lipophilic drugs.[6]
-
Carboxymethylcellulose-sodium (CMC-Na): Used to create a homogeneous suspension for oral administration.[3]
-
DMSO/SBE-β-CD in Saline: Utilizes a cyclodextrin (B1172386) to improve the solubility of the compound.[7]
Q3: What is the mechanism of action of this compound?
A3: this compound is an LXR agonist that upregulates the expression of its target gene, Apolipoprotein E (ApoE).[8][9] This activation of the LXR/ApoE pathway stimulates the innate immune response against tumors by depleting myeloid-derived suppressor cells (MDSCs) and activating dendritic cells, which in turn leads to the stimulation of T-cells.[1][10][11]
Q4: Are there any general challenges associated with the oral delivery of LXR agonists?
A4: Yes, the development of LXR agonists as therapeutics has faced challenges. A primary issue is managing their on-target effects, such as hepatic steatosis (fatty liver) and hypertriglyceridemia, which are often associated with LXRα activation in the liver.[12] From a formulation perspective, like many small molecules, LXR agonists can have poor aqueous solubility, which can limit their oral absorption and bioavailability.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in plasma concentrations between animals. | Inconsistent dosing volume or technique. | Ensure accurate and consistent oral gavage technique. Use appropriate gavage needle size for the animal model. |
| Inadequate mixing of the formulation. | Vortex the formulation thoroughly before each administration to ensure a homogenous suspension or solution. | |
| Food effects. | Standardize the feeding schedule of the animals. The presence of food can alter the absorption of lipophilic compounds. Consider administering this compound at a consistent time relative to feeding. | |
| Low plasma exposure (AUC) despite correct dosage. | Poor solubility of this compound in the gastrointestinal tract. | Utilize a formulation designed to enhance solubility. Consider lipid-based formulations (e.g., with corn oil) or formulations with solubilizing agents like PEG300 and Tween 80. Nanoparticle-based delivery systems can also enhance solubility and stability.[1] |
| First-pass metabolism. | While specific data for this compound is limited, first-pass metabolism can reduce the bioavailability of orally administered drugs. Strategies like co-administration with inhibitors of relevant metabolic enzymes (if known) could be explored, though this would require careful consideration of potential drug-drug interactions. | |
| Precipitation of this compound in the formulation upon standing. | The formulation has reached its saturation point. | Prepare fresh formulations for each experiment. If the formulation must be stored, assess its stability over the intended storage duration and conditions. Sonication may aid in re-dissolving the compound.[4][5] |
| Temperature changes affecting solubility. | Store the formulation at a consistent temperature. Some components may be sensitive to temperature fluctuations. | |
| Difficulty in administering the formulation due to high viscosity. | High concentration of polymers or lipids. | Adjust the proportions of the vehicle components to reduce viscosity while maintaining the solubility of this compound. A slight warming of the formulation (if the compound is stable at that temperature) can also reduce viscosity. |
Quantitative Data
While specific pharmacokinetic parameters for this compound in animal models are not widely published, the following table summarizes human pharmacokinetic data from a Phase 1 clinical trial. This can provide a general understanding of the drug's behavior, although direct extrapolation to animal models should be done with caution.
| Parameter | Value | Species | Notes |
| Half-life (t1/2) | ~7 hours | Human | Observed with oral administration.[14] |
| Area Under the Curve (AUC) | Dose-proportional increases | Human | Observed with oral administration at 120 mg and 240 mg daily doses.[14] |
Experimental Protocols
Formulation for Oral Administration in Mice
The following protocols are based on commercially available information and are intended for research purposes.
Protocol 1: DMSO/PEG300/Tween 80/Saline Formulation
This formulation is suitable for achieving a clear solution.
-
Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).[7]
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.[7]
-
Add 50 µL of Tween 80 to the mixture and mix again until clear.[7]
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.[7]
-
Administer the freshly prepared solution to the animals via oral gavage.
Protocol 2: Corn Oil-Based Formulation
This lipid-based formulation may enhance the absorption of lipophilic compounds.
-
Prepare a stock solution of this compound in DMSO (e.g., 8.3 mg/mL).[7]
-
For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[7]
-
Mix thoroughly to ensure a uniform solution.[7]
-
Administer to animals via oral gavage. Note that this protocol is suggested for dosing periods not exceeding half a month.[7]
Visualizations
Caption: Signaling pathway of this compound in modulating the immune response.
Caption: General experimental workflow for in vivo oral this compound studies.
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases [frontiersin.org]
- 6. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Membrane permeability related physicochemical properties of a novel gamma-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physicochemical profiling (solubility, permeability and charge state) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The challenges and promise of targeting the Liver X Receptors for treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media | Semantic Scholar [semanticscholar.org]
- 13. Frontiers | Grand challenges in oral drug delivery [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Addressing variability in tumor response to RGX-104 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in tumor response to RGX-104 treatment.
Section 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about this compound's mechanism and the factors influencing its efficacy.
Q1: What is the primary mechanism of action for this compound?
A: this compound is an orally administered, small-molecule agonist of the Liver X Receptor (LXR).[1][2] Its primary mechanism involves modulating the innate immune system. Upon binding to LXR, this compound initiates the transcriptional activation of the Apolipoprotein E (ApoE) gene.[2][3][4] The resulting increase in ApoE protein has two main effects on the tumor microenvironment:
-
Depletion of Myeloid-Derived Suppressor Cells (MDSCs): Secreted ApoE binds to the LRP8 receptor on MDSCs, inducing their apoptosis.[5][6] MDSCs are immunosuppressive cells associated with tumor resistance to immunotherapy and chemotherapy.[1]
-
Activation of Dendritic Cells (DCs) and T-Cells: By depleting MDSCs, this compound relieves a major source of immunosuppression, leading to the activation of dendritic cells and subsequent stimulation of cytotoxic T-lymphocytes (CTLs) that can attack the tumor.[1][7][8]
Additionally, LXR activation can inhibit tumor angiogenesis, further contributing to its anti-tumor effects.[1][9]
Q2: What are the key pharmacodynamic (PD) biomarkers to monitor this compound activity?
A: Monitoring pharmacodynamic changes is crucial for assessing whether this compound is engaging its target and initiating the desired biological cascade. Key PD markers include:
-
Target Engagement: An increase in ApoE gene expression in whole blood leukocytes.[5][8] This is the most direct indicator of LXR target engagement.
-
Immune Cell Modulation:
-
A decrease in the population of circulating MDSCs (e.g., CD33⁺CD15⁺HLA-DR⁻/ˡᵒʷ).[8]
-
An increase in the activation of Dendritic Cells (DCs) (e.g., increased PD-L1 on HLA-DR⁺Lin⁻ cells).[8]
-
An increase in the activation of cytotoxic T-lymphocytes (CTLs) (e.g., an increase in PD-1⁺GITR⁺ CD8⁺ T-cells).[5][8]
-
Q3: Why is there variability in tumor response to this compound across different models and patients?
A: Variability in response is a known challenge in oncology and can be attributed to several factors specific to the this compound mechanism:
-
Pharmacokinetics (PK): Clinical studies have noted high inter-patient variability in drug exposure (PK) following oral administration, which can affect target engagement and downstream effects.[8]
-
Tumor Microenvironment (TME) Heterogeneity: The baseline composition of the TME is critical. Tumors with high initial infiltration of MDSCs may show a more robust response to this compound's MDSC-depleting action.[1][6] Conversely, tumors with low MDSC presence may be less sensitive to this specific mechanism.
-
LXR Expression Levels: The expression of LXRα and LXRβ within tumor and host immune cells can vary.[9][10] Since this compound requires LXR to function, lower receptor levels could dampen the response. Some studies suggest LXR expression levels are associated with sensitivity to LXR agonists.[9]
-
Tumor Intrinsic Factors: The genetic and metabolic state of the cancer cells can play a role. For instance, some cancers, like glioblastoma, have a high dependency on cholesterol metabolism, which can be targeted by LXR agonists, potentially making them more susceptible.[11][12]
-
Host Factors: The overall immune status of the host is important. For the anti-tumor effects of this compound to be fully realized, the host must have a functional immune system that can be activated once MDSC-mediated suppression is removed.[6][13]
Q4: What is the role of the tumor microenvironment (TME) in this compound efficacy?
A: The TME is central to this compound's efficacy. This compound is not a traditional cytotoxic agent that directly kills cancer cells in all contexts; instead, it primarily remodels the TME from an immunosuppressive state to an immune-active one.
-
Key Targets: The primary targets of this compound's action—MDSCs and DCs—reside within the TME.[7][14]
-
Mechanism Dependency: The treatment's success relies on the presence of these target cells and the subsequent ability to activate effector T-cells. Studies in immunocompetent mouse models show greater efficacy than in immunodeficient models, highlighting the dependency on a functional host immune system.[6]
-
Other Immune Cells: LXR activation can also impact other immune cells within the TME, such as reducing T-regulatory (Treg) cells by suppressing chemokine expression in tumor-associated macrophages (TAMs), further enhancing the anti-tumor immune response.[13][15]
Section 2: Troubleshooting Guides
This section provides a question-and-answer-based approach to common issues encountered during in vitro and in vivo experiments.
Q5: My cancer cell line shows no direct cytotoxic effect from this compound in a monoculture proliferation assay. Is the experiment failing?
A: Not necessarily. This is a common observation and is often expected.
-
Reasoning: this compound's primary anti-tumor activity is immune-mediated rather than direct cytotoxicity on all cancer types.[1][6] While some cancer cell lines, particularly those with specific metabolic dependencies (e.g., on cholesterol synthesis), may show direct anti-proliferative effects from LXR agonists, many do not.[9][11] The main goal of this compound is to deplete immunosuppressive MDSCs, which cannot be modeled in a simple cancer cell monoculture.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses LXRα and/or LXRβ. If the receptor is absent, no response can be expected.
-
Use a Co-culture System: To model the mechanism of action more accurately, establish a co-culture system that includes cancer cells and myeloid cells (such as isolated MDSCs or their precursors). In this system, you can assess the ability of this compound to deplete the myeloid cells and relieve their suppression of T-cell activation.
-
Switch to In Vivo Models: The full effect of this compound is best observed in an in vivo setting with a competent immune system, such as a syngeneic mouse model.[6]
-
Q6: We observe significant inter-animal variability in tumor growth inhibition with this compound treatment in our syngeneic model. What are the potential causes?
A: This is a critical issue that can confound study results. The variability can stem from experimental, pharmacological, or biological factors.
-
Potential Causes & Troubleshooting Workflow:
-
Experimental Consistency: Ensure uniformity in tumor cell implantation (number of cells, location, depth), animal age, and housing conditions. Inconsistent tumor take-rate and initial growth can be a major source of variability.
-
Pharmacokinetics (PK): As seen in clinical trials, inter-individual PK variability can be high.[8] Consider collecting satellite blood samples to measure drug exposure in a subset of animals to correlate with tumor response. Ensure consistent drug formulation and administration. This compound is soluble in DMSO.[2][7]
-
Baseline Immune Status: The immune cell composition can vary between individual mice, even within the same inbred strain. A higher baseline of circulating or tumor-infiltrating MDSCs may predispose an animal to a stronger response. Consider performing baseline immune profiling on a subset of animals before treatment initiation.
-
Pharmacodynamic (PD) Response: Assess key PD markers (ApoE induction, MDSC depletion, T-cell activation) in both responders and non-responders. A lack of PD effect in non-responding animals points towards issues with drug exposure or target engagement.
-
Section 3: Data Presentation & Key Protocols
Data Summary
The following tables summarize publicly available quantitative data from clinical trials involving this compound.
Table 1: Summary of Clinical Response to this compound Combination Therapies
| Combination Therapy | Patient Population | Evaluable Patients (n) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Citation |
| This compound + Docetaxel | Refractory Solid Tumors | 9 | 22% | 56% | [1] |
| This compound (Target PD Dose) + Docetaxel | Refractory Solid Tumors | 6 | 33% | 67% | [1] |
| Abequolixron (this compound) + Docetaxel | Advanced/Metastatic NSCLC | 15 | 53% | - | [16] |
Table 2: Key Pharmacodynamic (PD) Effects Observed in Patients Treated with this compound
| Pharmacodynamic Marker | Measurement | Observed Effect (Median Change) | Evaluable Patients (n) | Citation |
| MDSC Population | Flow Cytometry (CD33⁺CD15⁺HLA-DR⁻/ˡᵒʷ) | 78% decrease | 12 | [8] |
| DC Activation | Flow Cytometry (PD-L1 on HLA-DR⁺Lin⁻) | 34% increase | 12 | [8] |
| CTL Activation | Flow Cytometry (PD-1⁺GITR⁺ CD8⁺ T-cells) | 257% increase | 12 | [8] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Syngeneic Mouse Model
This protocol provides a framework for assessing the anti-tumor efficacy of this compound.
-
Cell Culture: Culture your chosen syngeneic tumor cell line (e.g., B16F10, LLC, CT26) under standard conditions.[4] Ensure cells are healthy and in the logarithmic growth phase before implantation.
-
Animal Model: Use immunocompetent mice that are syngeneic to the tumor cell line (e.g., C57BL/6 for B16F10). Animals should be age-matched (e.g., 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 1 x 10⁶) in a fixed volume (e.g., 100 µL) of sterile PBS or media into the flank of each mouse.
-
Randomization: Once tumors reach a palpable, predefined volume (e.g., 50-100 mm³), randomize animals into treatment groups (e.g., Vehicle control, this compound).
-
Drug Formulation and Administration:
-
Monitoring:
-
Measure tumor volumes with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status.
-
Define study endpoints in accordance with IACUC guidelines (e.g., max tumor volume, >20% body weight loss).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and excise tumors.
-
Measure final tumor weight and volume.
-
Process tumors and spleens for downstream analysis (e.g., flow cytometry, IHC).
-
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
This protocol is for assessing the pharmacodynamic effects of this compound within the tumor microenvironment.
-
Tumor Dissociation:
-
Excise tumors and place them in ice-cold RPMI media.
-
Mince the tumor into small pieces using a sterile scalpel.
-
Digest the tissue using a tumor dissociation kit or a cocktail of enzymes (e.g., collagenase, DNase I) according to the manufacturer's protocol, typically involving incubation at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Cell Staining:
-
Count the cells and aliquot approximately 1-2 x 10⁶ cells per staining tube.
-
Wash cells with FACS buffer (e.g., PBS + 2% FBS).
-
Perform a live/dead stain (e.g., using a viability dye) to exclude non-viable cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Add a cocktail of fluorescently conjugated antibodies to identify cell populations of interest. A recommended panel could include:
-
T-Cells: CD45, CD3, CD4, CD8, PD-1
-
Myeloid Cells: CD45, CD11b, Ly6G, Ly6C, F4/80, MHC-II (for identifying MDSCs and macrophages).
-
-
Incubate on ice, protected from light.
-
-
Data Acquisition and Analysis:
-
Wash the stained cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer. Ensure enough events are collected for robust analysis of rare populations.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Use a gating strategy to identify populations: Live -> CD45⁺ -> Singlets -> [Specific cell markers]. Compare the relative abundance and activation status of immune cell populations between vehicle- and this compound-treated groups.
-
References
- 1. inspirna.com [inspirna.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. inspirna.com [inspirna.com]
- 6. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Liver X receptors as potential targets for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging Insights into Liver X Receptor α in the Tumorigenesis and Therapeutics of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 12. escholarship.org [escholarship.org]
- 13. digital.csic.es [digital.csic.es]
- 14. Immunotherapies targeting stimulatory pathways and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. onclive.com [onclive.com]
- 17. medchemexpress.com [medchemexpress.com]
How to minimize toxicity of RGX-104 in combination therapies
Welcome to the technical support center for RGX-104 combination therapies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and managing toxicities observed during pre-clinical and clinical experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Abequolixron, is an orally administered small molecule agonist of the Liver X Receptor (LXR).[1][2] Its primary mechanism of action involves the transcriptional activation of the Apolipoprotein E (ApoE) gene.[1][2] This activation stimulates the innate immune response against cancer by depleting myeloid-derived suppressor cells (MDSCs) and activating dendritic cells, which in turn leads to the stimulation of T-cells and anti-tumor immunity.[1] Additionally, LXR activation by this compound can inhibit tumor angiogenesis, the process by which tumors form new blood vessels.[1]
Q2: What are the most common toxicities observed with this compound in combination with chemotherapy?
A2: In clinical trials of this compound combined with docetaxel (B913), the most frequently reported treatment-emergent adverse events (TEAEs) include fatigue, nausea, diarrhea, decreased appetite, and neutropenia.[3][4] The safety profile is generally consistent with the individual profiles of this compound and the combination agent.[5]
Q3: Are there any on-target toxicities associated with this compound's mechanism of action?
A3: Yes, as an LXR agonist, this compound can cause on-target toxicities related to the activation of LXR in metabolic pathways. These can include hyperlipidemia, specifically elevated cholesterol and triglycerides.[6][7][8] In some cases, Grade 3 hypercholesterolemia has been observed, which has been shown to be reversible with the use of statins.[7]
Q4: How can neutropenia be managed when using this compound in combination with docetaxel?
A4: Dose scheduling modifications have been shown to mitigate the severity of neutropenia. Clinical data suggests that an intermittent dosing schedule of this compound (e.g., 5 days on, 2 days off) in combination with a reduced dose of docetaxel can significantly decrease the incidence of neutropenia without compromising the pharmacodynamic effects of this compound.[5] For patients who develop neutropenia, management may involve temporarily halting treatment to allow for white blood cell count recovery or the use of granulocyte colony-stimulating factors (G-CSFs) like filgrastim (B1168352) or pegfilgrastim to stimulate neutrophil production.[9][10][11]
Q5: What is the recommended starting point for pre-clinical toxicity studies of this compound in combination with a new agent?
A5: Pre-clinical toxicity studies should begin with determining the maximum tolerated dose (MTD) of each agent individually in the chosen animal model. Subsequently, a dose-escalation study of the combination therapy should be performed to identify the MTD of the combination. These studies typically involve at least two species, one rodent and one non-rodent, and the duration of the study is related to the intended duration of the clinical trial.[12][13]
Troubleshooting Guides
Guide 1: Managing Common Adverse Events in Combination Therapy
This guide provides a systematic approach to identifying and managing common toxicities that may arise during your experiments.
Observed Issue: Increased incidence of fatigue, nausea, and diarrhea.
| Potential Cause | Troubleshooting Step | Rationale |
| Synergistic Toxicity | 1. Review the dosing schedule of both this compound and the combination agent. 2. Consider implementing an intermittent dosing schedule for this compound (e.g., 5 days on/2 days off). 3. Evaluate if a dose reduction of the chemotherapeutic agent is feasible without compromising efficacy. | An intermittent schedule for this compound has been shown to be better tolerated in clinical settings.[5] Reducing the dose of the cytotoxic agent can also help mitigate overlapping toxicities. |
| Off-Target Effects | 1. Ensure the formulation and vehicle for both agents are well-tolerated in the animal model. 2. Run a vehicle-only control group to assess baseline toxicity. | The excipients used in drug formulation can sometimes contribute to gastrointestinal side effects. |
| Dehydration | 1. Monitor for signs of dehydration. 2. Provide supportive care, including fluid replacement as necessary. | Diarrhea and nausea can lead to dehydration, which can exacerbate fatigue and other symptoms. |
Guide 2: Investigating and Mitigating LXR-Agonist-Induced Hyperlipidemia
This guide focuses on the on-target toxicity of hyperlipidemia associated with this compound.
Observed Issue: Elevated serum cholesterol and/or triglycerides.
| Potential Cause | Troubleshooting Step | Rationale |
| On-Target LXR Activation | 1. Establish a baseline lipid profile for the experimental animals before initiating treatment. 2. Monitor lipid levels at regular intervals throughout the study. 3. In cases of significant and sustained hyperlipidemia, consider co-administration with a statin. | LXR activation is known to upregulate genes involved in lipogenesis.[7][8] Regular monitoring is crucial to assess the severity and kinetics of this effect. Statins have been shown to effectively reverse LXR agonist-induced hypercholesterolemia in clinical settings.[7] |
| Dietary Factors | 1. Ensure a standardized and controlled diet for all experimental groups. 2. Be aware that a high-fat diet can amplify the hyperlipidemic effects of LXR agonists.[14] | Diet can significantly influence baseline and treatment-induced changes in lipid metabolism. |
Data Presentation
Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) with this compound (Abequolixron) and Docetaxel Combination Therapy
Data from the this compound-001 trial in patients with non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC).[3][4]
| Adverse Event | Any Grade (%) | Grade 3 or Higher (%) |
| Fatigue | 52 | 10 |
| Nausea | 43 | 10 |
| Diarrhea | 38 | 1 |
| Decreased Appetite | - | 1 |
| Neutropenia | - | 14 |
| Dyspnea | - | 10 |
Note: Data is aggregated from multiple reports and may not represent a single cohort. "-" indicates data not specified in the provided sources.
Table 2: Dose Escalation and Toxicity Findings in this compound and Docetaxel Combination Therapy
Data from a Phase 1b study in patients with refractory solid tumors.[5]
| Cohort | This compound Dose | Docetaxel Dose | Key Toxicity Findings |
| 1 | 80mg BID daily | 35mg/m² weekly x 3 | Dose-limiting neutropenia observed. |
| 2 | 80mg BID (5 days on/2 days off) | 28mg/m² weekly x 3 | No dose-limiting toxicities. |
| 3 | 100mg BID (5 days on/2 days off) | 28mg/m² weekly x 3 | No dose-limiting toxicities. |
Experimental Protocols
Protocol 1: Preclinical Assessment of this compound Combination Therapy Toxicity
This protocol outlines a general framework for assessing the toxicity of this compound in combination with another therapeutic agent in a rodent model.
1. Objective: To determine the maximum tolerated dose (MTD) and characterize the toxicity profile of this compound in combination with a partner drug.
2. Animal Model: Select an appropriate rodent model (e.g., mice or rats) relevant to the disease indication.
3. Study Arms:
- Group 1: Vehicle control
- Group 2: this compound alone (dose escalation)
- Group 3: Partner drug alone (dose escalation)
- Group 4: this compound + Partner drug (dose escalation of both agents)
4. Dosing and Administration:
- This compound is typically administered orally.[2]
- The administration route for the partner drug should be consistent with its intended clinical use.
- Dosing can be daily or on an intermittent schedule.
5. Monitoring and Endpoints:
- Clinical Observations: Daily monitoring for signs of toxicity (e.g., weight loss, changes in behavior, altered grooming).
- Hematology: Complete blood counts (CBC) to be performed at baseline and at specified time points to assess for myelosuppression (e.g., neutropenia).
- Serum Chemistry: Blood samples to be collected to evaluate liver and kidney function, as well as lipid profiles (cholesterol, triglycerides).
- Histopathology: At the end of the study, major organs should be collected, weighed, and subjected to histopathological examination to identify any tissue damage.
6. Data Analysis: Determine the MTD for each single agent and the combination. Characterize the dose-response relationship for observed toxicities.
Protocol 2: Clinical Trial Protocol Overview for this compound Combination Therapy (Based on NCT02922764)
This provides a high-level overview of a clinical trial design for evaluating this compound in combination therapies.[1][2][5][15]
1. Study Design: A Phase 1, first-in-human, dose-escalation and expansion study.
2. Patient Population: Patients with advanced solid malignancies or lymphoma who have progressed on standard therapies.
3. Interventions:
- This compound as a single agent.
- This compound in combination with agents such as docetaxel, nivolumab, ipilimumab, or pembrolizumab (B1139204) plus carboplatin/pemetrexed.
4. Primary Objectives:
- To determine the MTD of this compound as a single agent and in combination with other therapies.
- To characterize the safety and tolerability of this compound alone and in combination.
5. Secondary Objectives:
- To evaluate the pharmacokinetic and pharmacodynamic profiles of this compound.
- To assess the preliminary anti-tumor activity of this compound alone and in combination.
6. Key Assessments:
- Regular monitoring of adverse events.
- Pharmacokinetic sampling to determine drug concentrations in the blood.
- Pharmacodynamic assessments, including measurement of ApoE activation and changes in immune cell populations (e.g., MDSCs).
- Tumor assessments to evaluate response to treatment.
Visualizations
Caption: this compound activates the LXR/RXR pathway, leading to ApoE expression and anti-tumor effects.
Caption: A logical workflow for troubleshooting and managing toxicities in this compound combination therapy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Clinical Trial Details | GCI [georgiacancerinfo.org]
- 3. onclive.com [onclive.com]
- 4. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of this compound in Patients With Advanced Lung & Endometrial Cancer [clin.larvol.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of LXR inverse agonists to treat MAFLD, NASH, and other metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Cancer treatment side effect: Neutropenia | MD Anderson Cancer Center [mdanderson.org]
- 11. Neutropenia Treatment & Management: Approach Considerations, General Care, Antibiotic Therapy [emedicine.medscape.com]
- 12. criver.com [criver.com]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. LXR agonist T0901317-Induced hyperlipidemia does not lead to lipid accumulation in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. stopcancernyc.org [stopcancernyc.org]
Validation & Comparative
A Comparative Analysis of RGX-104 and Other Liver X Receptor (LXR) Agonists in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of RGX-104 (Abequolixron), a novel Liver X Receptor (LXR) agonist, with other prominent LXR agonists, namely GW3965 and T0901317, in the context of cancer therapy. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development professionals.
Introduction to LXR Agonists in Cancer Therapy
Liver X Receptors (LXRs), members of the nuclear receptor superfamily, are crucial regulators of cholesterol homeostasis, lipid metabolism, and inflammation.[1][2] Emerging evidence has highlighted their significant role in cancer biology, making them attractive therapeutic targets. LXR agonists have been shown to exert anti-tumor effects through various mechanisms, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment.[1][2] A key mechanism of action is the transcriptional activation of Apolipoprotein E (ApoE), which plays a pivotal role in restricting innate immune suppression in the tumor microenvironment.[3]
This compound is a first-in-class, orally bioavailable small molecule LXR agonist currently under clinical investigation.[4][5] This guide compares its efficacy with the well-characterized synthetic LXR agonists GW3965 and T0901317, which have been extensively studied in preclinical cancer models.
LXR Signaling Pathway in Cancer
LXR activation by an agonist leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription. In the context of cancer, a primary target is the APOE gene. The secreted ApoE protein can then influence the tumor microenvironment, notably by inducing apoptosis in myeloid-derived suppressor cells (MDSCs), a key population of immunosuppressive cells. The reduction in MDSCs leads to the activation of cytotoxic T-lymphocytes (CTLs) and an enhanced anti-tumor immune response.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound, GW3965, and T0901317 from both preclinical and clinical studies.
Preclinical Efficacy in Solid Tumor Models
| LXR Agonist | Cancer Model | Administration | Key Efficacy Findings | Reference |
| This compound | Multiple syngeneic models (including lung, ovarian, renal, breast, colon, melanoma, glioblastoma) | Oral | Significantly suppressed tumor growth. In some cases, caused partial or complete tumor regression. | [3] |
| GW3965 | U87/EGFRvIII Glioblastoma Xenograft | 40 mg/kg daily, oral gavage | 59% inhibition of tumor growth after 12 days. | [6] |
| MIA PaCa-2 Pancreatic Cancer Xenograft | Not specified | Significant reduction in tumor size and weight on day 21. | [7] | |
| BXPC3 Pancreatic Cancer Xenograft | Not specified | Significant reduction in tumor size and weight on day 33. | [7] | |
| T0901317 | SAS Oral Squamous Cell Carcinoma Xenograft | 10 µg/g every 3 days for 15 days | Significant decrease in tumor weight. | [8] |
| A549 & HCC827-8-1 NSCLC Orthotopic Model | Not specified | In combination with gefitinib, significantly slower metastasis rate. | [9] |
Clinical Efficacy of this compound
| Trial Phase | Cancer Type | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Reference |
| Phase 1b/2 | Non-Small Cell Lung Cancer (NSCLC) | Docetaxel | 2nd/3rd line | 38% (ITT, n=21); 53% (evaluable, n=15) | 77% (evaluable, n=13) | [4] |
| Phase 1b | Refractory Solid Tumors | Docetaxel | Heavily pre-treated | 22% (all evaluable); 33% (in cohorts with target PD effects) | 56% (all evaluable); 67% (in cohorts with target PD effects) | [4] |
Note: No clinical trial data for GW3965 or T0901317 in oncology is currently available in the public domain.
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical studies are provided below.
Syngeneic Mouse Tumor Models
This protocol outlines a general procedure for establishing and evaluating the efficacy of LXR agonists in syngeneic mouse tumor models.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Liver X Receptors: Regulators of Cholesterol Metabolism, Inflammation, Autoimmunity, and Cancer [frontiersin.org]
- 3. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. inspirna.com [inspirna.com]
- 6. An LXR agonist promotes GBM cell death through inhibition of an EGFR/AKT/SREBP-1/LDLR-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liver X receptor reduces proliferation of human oral cancer cells by promoting cholesterol efflux via up-regulation of ABCA1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LXR Agonists RGX-104 and GW3965 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Liver X Receptor (LXR) agonists, RGX-104 and GW3965, based on their performance in preclinical cancer models. The information presented herein is compiled from publicly available experimental data to assist researchers in making informed decisions for future studies.
Introduction to LXR Agonists in Oncology
Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in regulating cholesterol metabolism and inflammation. Recent research has unveiled their potential as therapeutic targets in oncology. LXR agonists have been shown to exert anti-tumor effects through various mechanisms, most notably by modulating the tumor microenvironment to favor an anti-cancer immune response. This guide focuses on two synthetic LXR agonists, this compound and GW3965, which have been extensively studied in preclinical settings.
Mechanism of Action: The LXR/ApoE Axis
Both this compound and GW3965 function as LXR agonists, with a particular affinity for LXRβ.[1] Their primary anti-cancer mechanism involves the activation of the LXR signaling pathway, leading to the transcriptional upregulation of Apolipoprotein E (ApoE).[1][2][3] Secreted ApoE then binds to the LRP8 receptor on the surface of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells known to suppress T-cell mediated anti-tumor immunity.[1] This interaction induces apoptosis in MDSCs, thereby reducing their immunosuppressive activity within the tumor microenvironment. The depletion of MDSCs leads to an increase in the infiltration and activation of cytotoxic T lymphocytes (CTLs), ultimately resulting in tumor growth inhibition.[1][3][4] this compound is noted to be a more potent LXRβ agonist compared to GW3965.[1]
In addition to their effects on the immune system, LXR agonists can also impact cancer cell proliferation and survival directly. For instance, GW3965 has been shown to induce apoptosis in glioblastoma (GBM) cells by promoting the degradation of the low-density lipoprotein receptor (LDLR) and increasing cholesterol efflux.[5]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies to facilitate a direct comparison between this compound and GW3965.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | Cell Line | EC50/IC50 | Reference |
| GW3965 | hLXRα | Reporter Assay | - | 190 nM | [6] |
| hLXRβ | Reporter Assay | - | 30 nM | [6] |
Table 2: In Vivo Efficacy in Preclinical Cancer Models
| Compound | Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Melanoma (B16F10) | C57BL/6 Mice | 100 mg/kg/day (chow) | Significant suppression | [7] |
| Lung Cancer (LLC) | C57BL/6 Mice | 100 mg/kg/day (chow) | Significant suppression | [7] | |
| Colon Cancer (MC38) | C57BL/6 Mice | 100 mg/kg/day (chow) | More effective than in NSG mice | [1] | |
| GW3965 | Glioblastoma (U87/EGFRvIII xenograft) | SCID/Beige Mice | 40 mg/kg/day (oral gavage) | 59% | [8] |
| Breast Cancer (Basal-like xenograft) | Mice | 40 mg/kg (with carboplatin) | Significant reduction | [9] | |
| Multiple Cancer Types | Murine Models | 100 mg/kg/day (chow) | Significant suppression | [7] |
Table 3: Pharmacodynamic Effects in Preclinical Models
| Compound | Effect | Animal Model/System | Dosage | Result | Reference |
| This compound | MDSC Depletion | B16F10 tumor-bearing mice | 100 mg/kg | Significant reduction in granulocytic and monocytic MDSCs | [1] |
| T-cell Activation | B16F10 tumor-bearing mice | 100 mg/kg | Significant increase in tumor-infiltrating activated CD8+ T-cells | [7] | |
| GW3965 | MDSC Apoptosis | Sepsis mouse model | 3 mg/kg | Increased apoptosis of spleen MDSCs | [10] |
| T-cell Regulation | In vitro T-cell culture | Not specified | Enhanced regulatory T-cell differentiation | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and GW3965.
In Vivo Tumor Growth Studies
Objective: To assess the anti-tumor efficacy of LXR agonists in vivo.
General Protocol:
-
Cell Line and Animal Model: A suitable cancer cell line (e.g., B16F10 melanoma, LLC lung cancer, or U87/EGFRvIII glioblastoma) is selected.[7][8] Immunocompetent mice (e.g., C57BL/6) are used for syngeneic models to evaluate immune-mediated effects, while immunodeficient mice (e.g., SCID/Beige) are used for xenograft models.[1][8]
-
Tumor Implantation: A specified number of cancer cells (e.g., 5 x 10^5) are implanted subcutaneously into the flank of the mice.[8]
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The LXR agonist (this compound or GW3965) is administered orally, either mixed in the chow (e.g., 100 mg/kg/day) or via oral gavage (e.g., 40 mg/kg/day).[7][8] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and other tissues may be harvested for further analysis.
Flow Cytometry for MDSC and T-cell Analysis
Objective: To quantify the changes in immune cell populations within the tumor microenvironment and periphery following LXR agonist treatment.
General Protocol:
-
Sample Preparation: Tumors, spleens, or peripheral blood are collected from treated and control mice. Tumors and spleens are dissociated into single-cell suspensions. Red blood cells are lysed.
-
Staining: Cells are stained with a cocktail of fluorescently labeled antibodies against specific cell surface markers. For MDSCs, common markers include CD11b and Gr-1 (Ly6C/Ly6G). For T-cells, markers include CD3, CD4, and CD8, along with activation markers like PD-1 and GITR.[12]
-
Data Acquisition: Stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify different immune cell populations based on their marker expression.
Conclusion
Both this compound and GW3965 have demonstrated significant anti-tumor activity in a range of preclinical cancer models. Their shared mechanism of action, centered on the LXR/ApoE-mediated depletion of MDSCs, highlights a promising immunotherapeutic strategy. The available data suggests that this compound is a more potent LXR agonist than GW3965, though both have shown efficacy. The choice between these compounds for future research may depend on the specific cancer model, desired potency, and the experimental context. Further head-to-head studies with comprehensive dose-response analyses will be invaluable in fully elucidating the comparative therapeutic potential of these two LXR agonists.
References
- 1. Preparation of Myeloid Derived Suppressor Cells (MDSC) from Naive and Pancreatic Tumor-bearing Mice using Flow Cytometry and Automated Magnetic Activated Cell Sorting (AutoMACS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Circulating and Tissue Myeloid-Derived Suppressor Cells (MDSC) by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]
- 5. researchgate.net [researchgate.net]
- 6. Generation of a novel therapeutic peptide that depletes MDSC in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of myeloid-derived suppressor cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - Liver X receptor (LXR) mediates negative regulation of mouse and human Th17 differentiation [jci.org]
- 9. A novel potent synthetic steroidal liver X receptor agonist lowers plasma cholesterol and triglycerides and reduces atherosclerosis in LDLR–/– mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liver X receptor agonist GW3965 protects against sepsis by promoting myeloid derived suppressor cells apoptosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver X receptor activation promotes differentiation of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rgenix Announces Publication In Cell Demonstrating Activation of LXR/ApoE with this compound Enhances Antitumor Immunity - BioSpace [biospace.com]
Cross-Validation of RGX-104's Mechanism of Action: A Comparative Guide for Researchers
RGX-104 (Abequolixron) has emerged as a promising first-in-class immunotherapy targeting the Liver X Receptor (LXR). This guide provides a comprehensive comparison of its mechanism of action and performance in human and murine cells, supported by experimental data and detailed protocols to aid researchers in their investigations.
This compound is an orally bioavailable, potent LXR agonist that modulates innate immunity by transcriptionally activating the Apolipoprotein E (ApoE) gene.[1][2][3] This activation triggers a cascade of anti-tumor effects, primarily through the depletion of myeloid-derived suppressor cells (MDSCs) and the stimulation of dendritic cells (DCs), leading to enhanced cytotoxic T-lymphocyte (CTL) activity.[2][4][5] The binding of ApoE to its receptor, LRP8, on MDSCs induces apoptosis, a key step in this immunomodulatory process.[3]
Comparative Performance of LXR Agonists
While direct head-to-head clinical trials are limited, preclinical and clinical data provide insights into the comparative efficacy of this compound and other LXR agonists.
Quantitative Data Summary: this compound in Human Clinical Trials
| Treatment Regimen | Cancer Type | Number of Patients (evaluable) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Key Findings |
| This compound + Docetaxel | Non-Small Cell Lung Cancer (NSCLC) (2nd/3rd line) | 5 | 80% (4 PRs, 2 confirmed) | - | Encouraging preliminary clinical activity in heavily pre-treated patients.[1][4] |
| This compound + Docetaxel | Small Cell Lung Cancer (SCLC) (2nd line) | 8 | 12.5% (1 PR) | 75% (1 PR, 5 SD) | 50% of patients were progression-free for > 24 weeks.[1][4] |
| This compound (monotherapy or combination) | Various Solid Tumors (CPI refractory) | 14 | 28.6% | - | Durable partial responses observed.[4] |
| This compound (monotherapy) | Refractory Solid Tumors | 23 | - | - | Median 78% decrease in circulating MDSCs; median 257% increase in activated CD8+ T-cells.[6] |
PR: Partial Response, SD: Stable Disease, CPI: Checkpoint Inhibitor
Quantitative Data Summary: LXR Agonists in Murine Preclinical Models
| LXR Agonist | Cancer Model | Treatment | Tumor Growth Inhibition | Key Findings |
| This compound | B16F10 Melanoma | 100 mg/kg daily | Significant suppression | Superior to anti-PD-1 alone when used in combination.[3] |
| This compound | Lewis Lung Carcinoma | 100 mg/kg | Significant suppression | Synergistic anti-tumor activity with anti-PD-1. |
| GW3965 | U87/EGFRvIII Glioblastoma Xenograft | 40 mg/kg daily | 59% inhibition | Accompanied by a 25-fold increase in apoptosis. |
| T0901317 | Ovarian Carcinoma Cell Lines | 20 µM (72h) | Significant inhibition | Dose- and time-dependent inhibition of cell growth. |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway leading to anti-tumor immunity.
Caption: Experimental workflow for cross-validation.
Experimental Protocols
Flow Cytometry for MDSC and T-Cell Population Analysis in Human Whole Blood
This protocol is for the identification and quantification of MDSC and T-cell populations from human whole blood.
Materials:
-
Whole blood collected in K2EDTA tubes
-
Red Blood Cell Lysis Solution
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., CD45, CD33, HLA-DR, CD15, CD14, CD3, CD8, PD-1, GITR)
-
7-AAD or other viability dye
-
Flow cytometer
Procedure:
-
Sample Preparation:
-
Collect whole blood in K2EDTA tubes and process within 8 hours of collection for optimal results.
-
Aliquot 100 µL of whole blood into a FACS tube.
-
-
Antibody Staining:
-
Prepare a master mix of fluorochrome-conjugated antibodies at predetermined optimal concentrations in FACS buffer.
-
Add the antibody cocktail to the whole blood and vortex gently.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X Red Blood Cell Lysis Solution to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 300-400 x g for 5 minutes.
-
-
Washing:
-
Aspirate the supernatant without disturbing the cell pellet.
-
Resuspend the pellet in 2 mL of FACS buffer.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Repeat the wash step.
-
-
Final Resuspension and Viability Staining:
-
Resuspend the cell pellet in 200-500 µL of FACS buffer.
-
Add a viability dye (e.g., 7-AAD) 5-10 minutes before acquisition.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire samples on a calibrated flow cytometer.
-
Gate on CD45+ leukocytes, then exclude doublets and dead cells.
-
Identify granulocytic MDSCs (G-MDSCs) as CD33+CD15+HLA-DR-/low and monocytic MDSCs (M-MDSCs) as CD14+HLA-DR-/low.
-
Identify activated cytotoxic T-cells as CD3+CD8+PD-1+GITR+.
-
Analyze data using appropriate software.
-
Quantitative Real-Time PCR (qPCR) for ApoE Gene Expression in Whole Blood
This protocol outlines the steps for quantifying ApoE mRNA levels from whole blood as a pharmacodynamic marker of this compound activity.
Materials:
-
Whole blood collected in PAXgene Blood RNA Tubes or similar
-
RNA isolation kit for blood
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Primers and probe for human ApoE (and a reference gene like GAPDH or ACTB)
-
Real-Time PCR instrument
Procedure:
-
RNA Isolation:
-
Isolate total RNA from whole blood using a commercial kit according to the manufacturer's instructions.
-
Include a DNase I treatment step to remove contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 100 ng to 1 µg of total RNA using a reverse transcription kit.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for ApoE and a reference gene, and the corresponding probe if using a TaqMan assay.
-
Add 1-2 µL of diluted cDNA to each well.
-
Run each sample in triplicate. Include a no-template control for each primer set.
-
-
qPCR Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Include a melt curve analysis at the end if using a SYBR Green-based assay.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ApoE and the reference gene.
-
Calculate the relative expression of ApoE using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to a pre-treatment or vehicle control.
-
References
- 1. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ostendorflab.org [ostendorflab.org]
- 3. Liver X receptor agonist T0901317 inhibits the migration and invasion of non-small-cell lung cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. bu.edu [bu.edu]
- 6. dal.novanet.ca [dal.novanet.ca]
Assessing the Specificity of RGX-104 for LXRβ over LXRα: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RGX-104, also known as Abequolixron, is a first-in-class, orally bioavailable small molecule agonist of the Liver X Receptor (LXR).[1][2] It is currently under investigation in clinical trials for its potential in cancer immunotherapy.[3] this compound modulates the innate immune system, primarily through the transcriptional activation of the Apolipoprotein E (ApoE) gene.[1] This activation leads to the depletion of myeloid-derived suppressor cells (MDSCs) and the stimulation of dendritic cells, ultimately fostering an anti-tumor immune response.[4][5]
LXRs exist as two isoforms, LXRα and LXRβ, which share structural similarities but have distinct tissue distribution and functional roles. While both isoforms are involved in cholesterol homeostasis and inflammation, LXRα is highly expressed in the liver and is associated with hepatic steatosis (fatty liver) when activated. In contrast, LXRβ is ubiquitously expressed and is thought to mediate many of the desirable anti-inflammatory and cholesterol efflux effects without the same liability of inducing lipogenesis.[6] Therefore, the development of LXRβ-selective agonists is a key objective in the field to harness the therapeutic benefits of LXR activation while minimizing potential side effects.
This guide provides a comparative assessment of this compound's specificity for LXRβ over LXRα. Due to the limited publicly available quantitative data on this compound's isoform selectivity, this guide also presents a comparison with other well-characterized LXR agonists, T0901317 and GW3965, for which such data is available. Furthermore, it details the standard experimental protocols used to determine the binding affinity and functional activity of compounds at the LXR isoforms.
Quantitative Data Comparison
| Compound | Target | EC50 (nM) | Ki (nM) | Selectivity (LXRα/LXRβ) |
| This compound (Abequolixron) | LXRβ (putative) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| T0901317 | LXRα | ~20 - 50[8][9][10] | 7 | ~0.32 (based on Ki) |
| LXRβ | ~50[10] | 22 | ||
| GW3965 | LXRα | 190[11][12][13] | Not Publicly Available | 6.33 (based on EC50) |
| LXRβ | 30[11][12][13] | Not Publicly Available |
Note: A lower EC50 or Ki value indicates higher potency. The selectivity ratio is calculated as EC50(LXRα) / EC50(LXRβ) or Ki(LXRα) / Ki(LXRβ). A ratio greater than 1 indicates selectivity for LXRβ.
LXR Signaling Pathway
Upon activation by an agonist, LXRs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcription. Key target genes include those involved in cholesterol efflux (e.g., ABCA1, ABCG1) and, in the case of LXRα, lipogenesis (e.g., SREBP-1c).
References
- 1. selleckchem.com [selleckchem.com]
- 2. inspirna.com [inspirna.com]
- 3. onclive.com [onclive.com]
- 4. The Liver X Receptor Is Selectively Modulated to Differentially Alter Female Mammary Metastasis-associated Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspirna.com [inspirna.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. LXR Agonist T0901317′s Hepatic Impact Overrules Its Atheroprotective Action in Macrophages, Driving Early Atherogenesis in Chow-Diet-Fed Male Apolipoprotein E Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
Comparative Analysis of RGX-104's Effect on Different Immune Cell Subsets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of RGX-104, a first-in-class small molecule agonist of the Liver X Receptor (LXR), and its impact on various immune cell subsets. The data presented is compiled from publicly available preclinical and clinical trial information. This document aims to offer an objective comparison with other immunomodulatory agents and includes detailed experimental methodologies for key assays.
Introduction to this compound
This compound is an orally bioavailable LXR agonist that modulates the tumor microenvironment by activating the LXR signaling pathway. This leads to the transcriptional upregulation of Apolipoprotein E (ApoE). The secreted ApoE then acts on various immune cells, most notably myeloid-derived suppressor cells (MDSCs), leading to a cascade of anti-tumor immune responses.
Mechanism of Action: The LXR-ApoE-LRP8 Axis
This compound exerts its immunomodulatory effects through a novel mechanism involving the LXR-ApoE-LRP8 signaling axis. By activating LXR, this compound stimulates the production and secretion of ApoE. ApoE, in turn, binds to the low-density lipoprotein receptor-related protein 8 (LRP8) expressed on the surface of MDSCs.[1][2] This interaction triggers a downstream signaling cascade that results in the apoptosis of MDSCs.[3] The depletion of these immunosuppressive cells alleviates the suppression of cytotoxic T lymphocytes (CTLs) and promotes their activation, leading to an enhanced anti-tumor immune response.[4] Furthermore, this compound has been shown to stimulate dendritic cells (DCs), further contributing to T cell activation.[5][6][7]
References
- 1. Quantitative Analysis of Immune-Reactive Cells among Leukocytes Is Useful for the Diagnosis of Drug Eruptions Caused by Bexarotene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. inspirna.com [inspirna.com]
- 5. LXR/ApoE activation restricts innate immune suppression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-density lipoprotein receptor-related protein 8 - Wikipedia [en.wikipedia.org]
Evaluating the Synergistic Effects of RGX-104 with Docetaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of combining RGX-104 (abequolixron), a first-in-class Liver X Receptor (LXR) agonist, with the well-established chemotherapeutic agent docetaxel (B913). We will delve into the mechanistic rationale for this combination, present available preclinical and clinical data, and provide an overview of the experimental protocols utilized in these studies.
Introduction: The Rationale for Combination Therapy
The combination of this compound and docetaxel is founded on a compelling biological rationale aimed at overcoming mechanisms of chemotherapy resistance.
-
Docetaxel: A potent taxane, docetaxel's primary mechanism of action is the inhibition of microtubule depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2] However, its efficacy can be limited by intrinsic and acquired resistance mechanisms within the tumor microenvironment.
-
This compound (Abequolixron): As a small molecule agonist of the Liver X Receptor (LXR), this compound modulates innate immunity.[3][4] Activation of LXR by this compound leads to the transcriptional activation of the Apolipoprotein E (ApoE) gene.[3][5] Secreted ApoE then acts to deplete myeloid-derived suppressor cells (MDSCs), a key component of the immunosuppressive tumor microenvironment.[5][6] MDSCs are known to be associated with resistance to various cancer therapies, including chemotherapy agents like docetaxel.[5]
The central hypothesis for the synergy between this compound and docetaxel is that by depleting MDSCs, this compound can reverse a key mechanism of resistance to docetaxel, thereby enhancing its anti-tumor activity.
Preclinical Evidence of Synergy
While detailed quantitative data from preclinical studies are not publicly available in full, presentations at scientific conferences have provided evidence of the synergistic anti-tumor activity of the this compound and docetaxel combination.
In Vivo Studies
A key preclinical study was conducted in a xenograft model using A549 non-small cell lung cancer (NSCLC) cells in mice. The results, presented at the 2020 American Association for Cancer Research (AACR) Annual Meeting, demonstrated that the combination of this compound and docetaxel resulted in significantly greater tumor growth inhibition compared to either agent alone or a vehicle control. This suggests a potent synergistic effect in a relevant in vivo setting.
Experimental Protocol: In Vivo A549 Xenograft Model (Generalized)
While the complete, detailed protocol from the pivotal preclinical study is not available, a generalized methodology based on standard practices and available information is as follows:
-
Cell Line: A549 human non-small cell lung cancer cells.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or similar).
-
Tumor Implantation: Subcutaneous injection of A549 cells into the flank of each mouse. Tumors are allowed to grow to a palpable size before treatment initiation.
-
Treatment Groups:
-
Vehicle Control
-
This compound (50 mg/kg, administered orally, once daily)
-
Docetaxel (dosage and schedule not specified in available abstracts)
-
This compound + Docetaxel
-
-
Monitoring: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. Animal weight and general health are also monitored.
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size. The primary endpoint is tumor growth inhibition.
Clinical Evaluation: The NCT02922764 Study
The combination of this compound and docetaxel has been evaluated in a Phase 1b/2 clinical trial (NCT02922764) in patients with advanced solid tumors.[7]
Study Design and Dosing
The study included dose-escalation and expansion cohorts to evaluate the safety and efficacy of the combination. In the expansion cohorts, patients with non-squamous NSCLC who had progressed after prior therapies were treated with:
-
Abequolixron (this compound): 120 mg twice daily, 5 days on/2 days off.
-
Docetaxel: 35 mg/m² weekly for 3 weeks on a 28-day cycle.
Clinical Efficacy
Interim results from the study have shown promising clinical activity in heavily pre-treated patients with NSCLC and Small Cell Lung Cancer (SCLC).
| Efficacy Endpoint | NSCLC and SCLC (evaluable patients, n=13) | NSCLC (ITT population, n=21) | NSCLC (evaluable population, n=15) |
| Overall Response Rate (ORR) | 38%[7] | 38% | 53% |
| Disease Control Rate (DCR) | 77%[7] | Not Reported | Not Reported |
| Median Duration of Response (DOR) | Not Reported | 5.8 months | Not Reported |
| Median Progression-Free Survival (PFS) | Not Reported | 3.3 months | Not Reported |
Data from separate interim analyses of the NCT02922764 study.
These results are encouraging, particularly given the heavily pre-treated patient population. The combination was reported to be well-tolerated, with a manageable safety profile.[7]
Mechanistic and Experimental Workflow Diagrams
To visually represent the underlying biology and experimental design, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Synergistic mechanism of this compound and docetaxel.
Caption: Generalized experimental workflow for this compound and docetaxel evaluation.
Comparison with Alternatives
Docetaxel monotherapy is a standard of care in the second-line treatment of advanced NSCLC. However, response rates are modest, and new strategies are needed to improve outcomes. Other therapeutic options in this setting include other chemotherapy agents, immunotherapy (such as checkpoint inhibitors), and targeted therapies for patients with specific genomic alterations.
The combination of this compound with docetaxel represents a novel immunotherapeutic approach that is not dependent on a specific mutation. By targeting the tumor microenvironment, it has the potential to be effective in a broader patient population and to re-sensitize tumors to chemotherapy. The clinical data, while early, suggests that the combination may offer improved response rates compared to what is historically expected with docetaxel alone.
Conclusion
The combination of this compound and docetaxel is a promising therapeutic strategy with a strong mechanistic rationale. Preclinical data, though not fully published, indicates a significant synergistic anti-tumor effect. Early clinical trial results in heavily pre-treated patient populations have demonstrated encouraging efficacy and a manageable safety profile. Further clinical investigation is warranted to fully elucidate the benefit of this combination in the treatment of NSCLC and other solid tumors. This guide will be updated as more detailed preclinical and mature clinical data become available.
References
Benchmarking the performance of RGX-104 against standard-of-care cancer treatments
In the rapidly evolving landscape of cancer therapeutics, the novel, first-in-class oral, selective Liver X Receptor (LXR) agonist, RGX-104, has emerged as a promising immunotherapeutic agent. This guide provides a comprehensive comparison of this compound against the current standard-of-care treatments for several advanced cancers, including recurrent non-small cell lung cancer (NSCLC), refractory melanoma, and high-grade neuroendocrine tumors (NETs). The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven benchmark of this compound's performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Novel Approach to Cancer Immunotherapy
This compound's unique mechanism of action centers on the activation of the LXR/Apolipoprotein E (ApoE) pathway. This activation triggers a cascade of downstream effects that modulate the tumor microenvironment, transforming it from an immunosuppressive to an immunostimulatory state.
Activation of the LXR by this compound leads to the transcriptional activation of the ApoE gene.[1][2][3][4] This results in the depletion of myeloid-derived suppressor cells (MDSCs) and the stimulation of dendritic cells (DCs).[3][5] MDSCs are known to suppress the anti-tumor activity of cytotoxic T-lymphocytes (CTLs), while DCs are critical for their activation. By shifting the balance towards an activated immune state, this compound fosters a potent anti-tumor immune response.
Performance Data: this compound vs. Standard-of-Care
The following tables summarize the clinical performance of this compound in combination with standard-of-care agents, benchmarked against the performance of those standard-of-care agents alone in similar patient populations.
Recurrent Advanced Non-Small Cell Lung Cancer (NSCLC)
Standard-of-Care: Docetaxel (B913)
| Treatment Regimen | Trial Identifier | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Adverse Events |
| This compound + Docetaxel | This compound-001 (Phase 1/2b) | Recurrent advanced/metastatic non-squamous NSCLC (2nd/3rd line) | 38% (ITT, n=21)[6] | 3.3 months (ITT)[6] | Not Reported | Neutropenia (14%), Fatigue (10%), Nausea (10%), Dyspnea (10%)[6] |
| Docetaxel Monotherapy | TAX 317 & TAX 320 (Phase III) | Platinum-pretreated advanced or metastatic NSCLC | 5.5% - 6.7% | 2.6 - 2.9 months | 5.7 - 7.5 months | Neutropenia (70.3%), Febrile Neutropenia (11.5%), Thrombocytopenia (3.6%) |
| Docetaxel Monotherapy (Real-world) | Flatiron Health Database | Advanced NSCLC after platinum-based chemo | Not Reported | Not Reported | 8.2 months | Not Reported[7] |
Refractory Melanoma
Standard-of-Care: Nivolumab (Anti-PD-1)
| Treatment Regimen | Trial Identifier | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Adverse Events |
| This compound (Monotherapy) | Phase 1a/b | Refractory solid tumors (including anti-PD-1 refractory melanoma) | Not specifically reported for melanoma cohort | Not Reported | Not Reported | Neutropenia, Hyperlipidemia[5][8][9] |
| Nivolumab (Monotherapy) | CheckMate 037 (Phase III) | Advanced melanoma after ipilimumab and, if BRAF-mutated, a BRAF inhibitor | 32% | 4.7 months | 15.7 months | Fatigue (2%), Diarrhea (1%), Rash (2%) |
| Nivolumab + Ipilimumab | CheckMate 067 (Phase III) | Previously untreated, unresectable or metastatic melanoma | 58% | 11.5 months | Not Reached (72% at 3 years)[10] | Diarrhea (9%), Colitis (8%), ALT increased (8%), AST increased (6%) |
High-Grade Neuroendocrine Tumors (NETs)
Standard-of-Care: Etoposide (B1684455) + Cisplatin (B142131) (EP)
| Treatment Regimen | Trial Identifier | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade 3/4 Adverse Events |
| This compound (Monotherapy) | Phase 1a/b | Refractory solid tumors (including a high-grade neuroendocrine carcinoma) | One confirmed partial response (53% tumor reduction) in a patient with a high-grade neuroendocrine carcinoma[8][9] | Not Reported | Not Reported | Neutropenia, Hyperlipidemia[5][8][9] |
| Etoposide + Cisplatin (EP) | JCOG1213 (Phase III) | Advanced neuroendocrine carcinoma of the digestive system | 54.5%[11] | 5.6 months[3][11] | 12.5 months[3][11] | Neutropenia (91.5%), Leukocytopenia (61.0%), Febrile Neutropenia (26.8%)[3][11] |
| Etoposide + Cisplatin (EP) | Retrospective Study | Poorly differentiated/rapidly progressing neuroendocrine tumors | 50-56% (radiological/biochemical response)[6] | Not Reported | Median duration of response: 9 months[6] | Neutropenia (64%), Nephrotoxicity (53% Grade 1-2)[6] |
Experimental Protocols
Detailed methodologies are crucial for the critical evaluation of clinical data. Below are the experimental protocols for the key trials cited in this guide.
This compound-001 (Phase 1/2b Combination Therapy)
-
Trial Design: A Phase 1/2b open-label, multicenter, dose-escalation and cohort-expansion study (NCT02922764).[6]
-
Patient Population: Patients with recurrent advanced or metastatic non-squamous non-small cell lung cancer who have received prior platinum-based chemotherapy and an immune checkpoint inhibitor.[6]
-
Treatment:
-
Dose Escalation: Patients received escalating doses of this compound in combination with docetaxel to determine the maximum tolerated dose and recommended Phase 2 dose.
-
Cohort Expansion: Patients received the recommended Phase 2 dose of this compound in combination with docetaxel.
-
-
Endpoints:
-
Primary: Safety, tolerability, and determination of the recommended Phase 2 dose.
-
Secondary: Overall Response Rate (ORR), Progression-Free Survival (PFS), and Duration of Response (DOR).
-
JCOG1213 (Phase III - EP vs. IP for NETs)
-
Trial Design: A randomized, open-label, Phase III study comparing etoposide plus cisplatin (EP) with irinotecan (B1672180) plus cisplatin (IP).[11]
-
Patient Population: Chemotherapy-naïve patients with recurrent or unresectable, histologically confirmed neuroendocrine carcinoma of the gastrointestinal tract, hepatobiliary system, or pancreas.[11]
-
Treatment Arms:
-
Endpoints:
-
Primary: Overall Survival (OS).
-
Secondary: Progression-Free Survival (PFS), Response Rate (RR), and safety.
-
Conclusion
This compound, with its novel immunomodulatory mechanism of action, demonstrates promising clinical activity in heavily pre-treated cancer patient populations. In combination with docetaxel for recurrent advanced NSCLC, it has shown a notable improvement in overall response rate compared to historical data for docetaxel monotherapy. While direct comparative data for refractory melanoma and high-grade neuroendocrine tumors is still emerging, the initial signals of activity, including a confirmed partial response in a neuroendocrine carcinoma patient, are encouraging.
The data presented in this guide suggests that this compound has the potential to enhance the efficacy of standard-of-care treatments by overcoming mechanisms of resistance. Further investigation in randomized controlled trials is warranted to definitively establish its place in the therapeutic armamentarium against these challenging malignancies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers designing and interpreting future studies in this field.
References
- 1. Efficacy and safety of docetaxel for advanced non-small-cell lung cancer: a meta-analysis of Phase III randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nivolumab in melanoma: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. Combination Therapies for Melanoma: A New Standard of Care? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docetaxel in the treatment of non-small cell lung carcinoma: an update and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment with cisplatin and etoposide in patients with neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three drugs go head-to-head in advanced lung cancer study | MDedge [mdedge.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Advanced Melanoma Skin Cancer | Clinical Trial Results | OPDIVO® (nivolumab) [opdivo.com]
- 10. aimatmelanoma.org [aimatmelanoma.org]
- 11. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of RGX-104: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of RGX-104, a potent liver-X nuclear hormone receptor (LXR) agonist. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure a safe laboratory environment and maintain regulatory compliance.
This compound, also known as Abequolixron, is an experimental small molecule compound investigated for its potential in cancer immunotherapy. Due to its biological activity and potential hazards, all waste containing this compound, including the pure compound, solutions, and contaminated laboratory materials, must be treated as hazardous chemical waste.
Summary of Key Disposal Principles
Disposal of this compound and associated waste must be conducted in accordance with all applicable national, state, and local regulations. The primary principle is to prevent the release of this active pharmacological agent into the environment.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired this compound (Solid) | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain. |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Spill Cleanup Materials | Collect all materials used for spill cleanup into a sealed, hazardous waste container. |
Physical and Chemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Chemical Name | Abequolixron |
| Synonyms | This compound, SB-742881 |
| CAS Number | 610318-54-2[1] |
| Molecular Formula | C₃₄H₃₃ClF₃NO₃[1] |
| Molecular Weight | 596.08 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO (e.g., 125 mg/mL)[3]; Insoluble in water[4] |
| Storage | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months.[2] |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step protocol is mandatory for the safe disposal of this compound.
-
Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes unused compounds, stock solutions, and all contaminated consumables.
-
Containment:
-
Solid Waste: Place unused or expired this compound and contaminated solids (e.g., weighing paper, gloves, pipette tips) into a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be kept closed when not in use.
-
-
Labeling: All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (Abequolixron)," and the CAS number (610318-54-2).
-
Storage of Waste: Store hazardous waste containers in a designated, secure area away from incompatible materials, following all institutional guidelines for hazardous waste storage.
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this waste through standard municipal channels. The Safety Data Sheet for this compound specifies that disposal should be to a regulated landfill site or other approved method for hazardous or toxic wastes, and collection should be arranged through a specialized disposal company.[5]
This compound Signaling Pathway and Experimental Workflow
This compound is an agonist of the Liver X Receptor (LXR), which plays a key role in regulating lipid metabolism and inflammation. In the context of cancer immunotherapy, this compound activates the LXR, leading to the transcriptional activation of the Apolipoprotein E (ApoE) gene.[6] This, in turn, leads to the depletion of myeloid-derived suppressor cells (MDSCs), which are known to inhibit anti-tumor immune responses.[7][8]
A typical experimental workflow for assessing the in vitro activity of this compound involves several key steps, from cell culture to data analysis.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. Abequolixron | this compound | LXR Agonist | CAS 610318-54-2 | liver-X nuclear hormone receptor-beta agonist | Buy RGX104 from Supplier InvivoChem [invivochem.com]
- 7. LXR agonism promotes macroscopic change in the tumor microenvironment [acir.org]
- 8. inspirna.com [inspirna.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
